molecular formula C7H13NO2 B1422830 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone CAS No. 191347-96-3

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B1422830
CAS No.: 191347-96-3
M. Wt: 143.18 g/mol
InChI Key: QZIPHPJTYHOXKM-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710075
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191347-96-3, 2247788-73-2
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, a substituted pyrrolidine, represents a key structural motif of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a ubiquitous scaffold found in numerous natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity, stereochemical complexity, and favorable physicochemical properties that can enhance binding to biological targets.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and the broader context of its utility as a chiral building block in the development of novel therapeutics. The strategic importance of the N-acetyl and hydroxymethyl functionalities will be discussed in the context of structure-activity relationship (SAR) studies and their potential to modulate pharmacological activity.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a three-dimensional exploration of pharmacophore space that is often crucial for high-affinity and selective interactions with biological macromolecules. This structural feature is a key reason why the pyrrolidine nucleus is present in a wide array of biologically active compounds, including those with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]

This compound incorporates three key functional elements onto this privileged scaffold:

  • The Pyrrolidine Core: Provides the fundamental three-dimensional structure.

  • The N-acetyl Group: This modification can influence the compound's polarity, solubility, and metabolic stability. The amide bond can also act as a hydrogen bond acceptor in interactions with biological targets.

  • The 3-Hydroxymethyl Group: This primary alcohol provides a site for further functionalization and can act as a hydrogen bond donor or acceptor. Its position on the pyrrolidine ring, particularly in chiral forms, is critical for defining the molecule's stereochemistry and its interactions with chiral biological environments.

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to utilize this and similar building blocks in their drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 191347-96-3
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Physical Form Liquid
Purity Typically ≥95%

Note: Experimental data for properties such as boiling point, density, and solubility are not widely available in the public domain, which is common for specialized chemical building blocks. Researchers should refer to the certificate of analysis from their specific supplier for batch-specific data.

Synthesis and Manufacturing

The synthesis of this compound is logically achieved through the N-acetylation of 3-pyrrolidinemethanol. This reaction is a standard transformation in organic chemistry, and while a specific, detailed protocol for this exact molecule is not readily found in peer-reviewed literature, a general and robust procedure can be outlined based on established methods for the acetylation of amines.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide bond, identifying 3-pyrrolidinemethanol and an acetylating agent as the key starting materials.

Retrosynthesis target This compound intermediate 3-Pyrrolidinemethanol target->intermediate Amide Disconnection reagent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) target->reagent

Caption: Retrosynthetic analysis of the target compound.

General Experimental Protocol: N-Acetylation of 3-Pyrrolidinemethanol

This protocol describes a standard laboratory procedure for the N-acetylation of a secondary amine. The choice of base and acetylating agent can be adapted based on the specific reactivity of the starting material and desired reaction conditions.

Materials:

  • 3-Pyrrolidinemethanol (racemic, or the desired enantiomer, e.g., (S)-3-pyrrolidinemethanol)

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., Triethylamine, Pyridine, or an inorganic base like Sodium Bicarbonate)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pyrrolidinemethanol (1.0 equivalent) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the selected base (1.1 to 1.5 equivalents) to the stirred solution. The base scavenges the acidic byproduct of the reaction (acetic acid or HCl).

  • Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.05 to 1.2 equivalents) dropwise to the cooled, stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 2 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve 3-Pyrrolidinemethanol in anhydrous solvent at 0 °C B 2. Add base (e.g., Triethylamine) A->B C 3. Add Acetylating Agent (e.g., Acetic Anhydride) dropwise B->C D 4. Stir at room temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with organic solvent E->F G 7. Wash combined organic layers F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Caption: A generalized workflow for the synthesis and purification of the title compound.

Analytical Characterization

While specific spectral data for this compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure. Characterization of the synthesized compound would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the hydroxymethyl group (protons on the carbon and the hydroxyl proton), and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The exact chemical shifts and coupling patterns would be complex due to the chirality at the 3-position and the restricted rotation around the N-acetyl amide bond, which can lead to the observation of rotamers.

    • ¹³C NMR: Would display signals for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group, the hydroxymethyl carbon, and the four carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 144.10.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the amide carbonyl (C=O) stretch (typically around 1650 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (around 3400 cm⁻¹).

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate and building block in the synthesis of more complex, biologically active molecules. The pyrrolidine scaffold is a key component of numerous drugs, and this particular derivative offers several strategic advantages.[1]

A Chiral Intermediate for Stereoselective Synthesis

The 3-substituted pyrrolidine motif is a critical chiral intermediate for a variety of pharmaceuticals.[3] For instance, derivatives of 3-hydroxypyrrolidine are used in the synthesis of:

  • Quinolone and Carbapenem Antibiotics: Where the stereochemistry of the pyrrolidine ring is essential for antibacterial activity.[3]

  • Calcium Channel Blockers: Such as Barnidipine.[3]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: A class of drugs used to treat type 2 diabetes. Some of these inhibitors incorporate an N-acetylated pyrrolidine structure.[4]

By starting with an enantiomerically pure form of 3-pyrrolidinemethanol (either (R) or (S)), researchers can synthesize the corresponding chiral version of this compound. This allows for the stereospecific introduction of the pyrrolidine moiety into a larger drug candidate, which is often critical for achieving the desired pharmacological effect and avoiding off-target activities associated with other stereoisomers.

Scaffold for Further Elaboration

The hydroxymethyl group at the 3-position serves as a convenient handle for further chemical modifications. This allows for the exploration of SAR by introducing a variety of substituents. Potential transformations include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new functional groups for coupling reactions.

  • Etherification: Formation of ethers can modulate the lipophilicity and hydrogen bonding capacity of the molecule.

  • Esterification: Creating esters can serve as a strategy for developing prodrugs or for introducing other functional groups.

  • Conversion to a Leaving Group: The alcohol can be converted to a tosylate, mesylate, or halide, allowing for nucleophilic displacement reactions to introduce a wide range of substituents at the 3-position.

Functionalization cluster_0 Potential Modifications start 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone oxidation Oxidation (to Aldehyde/Carboxylic Acid) start->oxidation [O] etherification Etherification start->etherification R-X esterification Esterification start->esterification RCOCl leaving_group Conversion to Leaving Group start->leaving_group TsCl/MsCl

Caption: Potential synthetic modifications of the hydroxymethyl group.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as (R)-1-Acetyl-3-pyrrolidinol, suggest that it may be an irritant.[5]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers must consult the specific SDS provided by their supplier before handling this compound and follow all institutional and regulatory safety guidelines.

Conclusion

This compound is a valuable, functionalized building block that leverages the privileged pyrrolidine scaffold. Its utility in medicinal chemistry stems from its role as a versatile intermediate, particularly in its chiral forms, for the synthesis of complex and stereochemically defined drug candidates. The presence of both an N-acetyl group and a modifiable hydroxymethyl group provides chemists with multiple avenues for SAR exploration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. A solid understanding of its synthesis and chemical reactivity is essential for researchers aiming to incorporate this and similar motifs into novel therapeutic agents.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link] (Accessed: February 3, 2026).

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.
  • (R)-1-Acetyl-3-pyrrolidinol | C6H11NO2 | CID 10486876 - PubChem. Available at: [Link] (Accessed: February 3, 2026).

  • Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC. National Center for Biotechnology Information. Available at: [Link] (Accessed: February 3, 2026).

Sources

Synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. This guide provides an in-depth technical overview of a robust and efficient synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, a valuable chiral building block for drug discovery and development.

This molecule incorporates two key functionalities: a tertiary amide, which can influence solubility and metabolic stability, and a primary alcohol, which serves as a versatile handle for further chemical modification. Understanding the nuances of its synthesis is paramount for researchers aiming to incorporate this scaffold into novel therapeutic agents. This document details the strategic approach, mechanistic rationale, a validated experimental protocol, and the necessary analytical characterization to ensure the synthesis of a high-purity final product.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, can be logically disconnected at the amide bond. This retrosynthetic approach reveals the most direct and industrially scalable pathway: the N-acetylation of a pyrrolidine precursor.

Figure 1: Retrosynthetic Analysis

G Target <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8Q1Jq9i.png'SCALE='true'/>TD>TR><TR><TD>1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanoneTD>TR>TABLE>> Disconnect Amide bond disconnection Target->Disconnect Precursors <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/G3tB8Jc.png'SCALE='true'/>TD><TD>+TD><TD><IMGSRC='https://i.imgur.com/3F3y4Qj.png'SCALE='true'/>TD>TR><TR><TD>3-(Hydroxymethyl)pyrrolidineTD><TD>TD><TD>Acetyl SourceTD>TR>TABLE>> Disconnect->Precursors

Caption: Retrosynthesis of the target molecule via amide bond disconnection.

The most efficient forward synthesis involves the direct N-acetylation of 3-(Hydroxymethyl)pyrrolidine. This starting material is commercially available in both racemic and chiral forms, offering flexibility for stereospecific syntheses. The primary challenge of this strategy is achieving selective N-acylation without concurrent O-acylation of the primary alcohol.

Mechanistic Rationale: Selective N-Acetylation

The chosen method employs acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the pyrrolidine's secondary amine is significantly more nucleophilic than the oxygen atom of the primary alcohol. This inherent difference in nucleophilicity is the cornerstone of the reaction's selectivity.

The mechanism involves the lone pair of electrons on the pyrrolidine nitrogen attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group and yielding the protonated N-acetylated product. A base, such as pyridine or triethylamine, is typically included to neutralize the liberated acetic acid, driving the reaction to completion and preventing potential side reactions. While the hydroxyl group can also react with acetic anhydride, this reaction is significantly slower under these conditions, allowing for high selectivity.[1][2]

Figure 2: General Mechanism of N-Acetylation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Pyrrolidine R₂NH TetrahedralIntermediate Tetrahedral Intermediate Pyrrolidine->TetrahedralIntermediate Attacks carbonyl carbon AceticAnhydride (CH₃CO)₂O AceticAnhydride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse Acetate CH₃COO⁻ TetrahedralIntermediate->Acetate Leaving Group FinalAmide R₂N-COCH₃ ProtonatedAmide->FinalAmide Deprotonation Base Base (e.g., Pyridine) Base->FinalAmide

Caption: Mechanism of amine acetylation using acetic anhydride.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-(Hydroxymethyl)pyrrolidine≥95%Sigma-Aldrich110013-18-8
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR75-09-2
Saturated aq. NaHCO₃Laboratory GradeN/AN/A
Anhydrous MgSO₄Laboratory GradeN/A7487-88-9
Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Hydroxymethyl)pyrrolidine (5.0 g, 49.4 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL) and anhydrous pyridine (7.8 mL, 98.8 mmol, 2.0 eq).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes, allowing it to cool to 0°C.

  • Reagent Addition: Add acetic anhydride (5.6 mL, 59.3 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes using a syringe. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 30 mL).

  • Drying: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 5-10% gradient of Methanol in Dichloromethane) to afford this compound as a clear, viscous oil.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[3] Due to the presence of rotamers around the amide bond, some signals in the NMR spectra may appear broadened or as two distinct sets.

Expected Analytical Data
AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 4.50-4.60 (br s, 1H, -OH), 3.40-3.70 (m, 4H, -CH₂-N- and -CH₂-O-), 3.20-3.35 (m, 1H), 2.45-2.60 (m, 1H, pyrrolidine CH), 2.05 (s, 3H, -COCH₃), 1.80-2.00 (m, 1H), 1.60-1.75 (m, 1H).
¹³C NMR (100 MHz, CDCl₃)δ 169.5 (C=O), 65.2 (-CH₂OH), 48.9, 45.8 (-CH₂-N-), 42.1 (pyrrolidine CH), 28.5 (pyrrolidine CH₂), 21.8 (-COCH₃).
Mass Spec. (ESI+)m/z calculated for C₇H₁₃NO₂ [M+H]⁺: 144.1025; found: 144.1021.
Appearance Colorless to pale yellow viscous oil.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent and concentration.

Safety, Handling, and Scale-Up Considerations

Safety is paramount in all laboratory procedures. Researchers must adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • Acetic Anhydride: Is corrosive, flammable, and a lachrymator. It reacts exothermically with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[4][5]

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle exclusively in a fume hood with appropriate PPE.[6]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

Scale-Up Considerations: When scaling this reaction, effective temperature control during the addition of acetic anhydride is critical to manage the exotherm and prevent side reactions. The aqueous workup may also require careful management due to gas evolution (CO₂) from the neutralization of excess acetic anhydride and acetic acid. For larger scales, a mechanically stirred reaction vessel is recommended to ensure efficient mixing.

Applications in Drug Discovery

This compound is a versatile intermediate in drug development. The primary alcohol can be further functionalized to introduce a wide variety of pharmacophoric groups through reactions such as:

  • Etherification: To link to other molecular fragments.

  • Esterification: To create prodrugs or modulate physicochemical properties.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid for further peptide couplings or reductive aminations.

  • Conversion to a leaving group (e.g., mesylate, tosylate): For subsequent nucleophilic displacement to introduce amines, azides, or other functional groups.

The integration of Drug Metabolism and Pharmacokinetics (DMPK) studies early in the drug discovery process is crucial for success. Scaffolds like the one synthesized here allow for the rapid generation of analog libraries, enabling medicinal chemists to systematically optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance the overall viability of drug candidates.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to this compound. By leveraging the differential nucleophilicity of the amine and alcohol functionalities in the 3-(hydroxymethyl)pyrrolidine precursor, the target molecule can be synthesized with high selectivity and in good yield. The provided step-by-step protocol, coupled with comprehensive characterization data and critical safety information, equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently produce this valuable building block for their discovery programs.

References

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

  • Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • Hoekstra, W. J., & Press, J. B. (1993). Selective n-acylation of amino alcohols. (Patent No. WO1993020038A1). Google Patents.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS. Retrieved from [Link]

  • PubChem. (n.d.). 1-{3-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

  • J Michelle Leslie. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4987. MDPI. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3326. MDPI. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0246821). Retrieved from [Link]

  • IsoLab. (n.d.). Acetic Anhydride Standard Operating Procedure. University of Washington. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. Retrieved from [Link]

  • Xtalpi. (2025, October 16). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable feature for enhancing target specificity and improving physicochemical properties. This technical guide focuses on a key derivative, 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one , a versatile chiral building block with significant potential in the synthesis of complex and biologically active molecules. We will delve into its structure and nomenclature, provide a detailed, field-proven synthetic protocol, explore its physicochemical characteristics, and discuss its established and potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide is intended to be a comprehensive resource for researchers leveraging this valuable synthetic intermediate.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature.

IUPAC Name and Synonyms

The correct IUPAC name for the structure is 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one .

Common synonyms and alternative names include:

  • (1-Acetyl-3-pyrrolidinyl)methanol

  • 1-Acetyl-3-(hydroxymethyl)pyrrolidine

The compound possesses a stereocenter at the 3-position of the pyrrolidine ring, and thus can exist as two enantiomers, (R) and (S), or as a racemic mixture. The stereochemistry is crucial as biological systems often exhibit high stereoselectivity.[1] The enantiomers are specifically named:

  • 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

  • 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Chemical Structure

The molecule consists of a five-membered saturated heterocycle, the pyrrolidine ring. An acetyl group (ethanoyl group) is attached to the nitrogen atom at position 1, forming an amide linkage. A hydroxymethyl group (-CH₂OH) is substituted at the chiral carbon at position 3.

Chemical Structure of 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Figure 1: 2D Chemical structure of 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.

Synthesis and Manufacturing

The synthesis of 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one can be efficiently achieved from commercially available precursors. The choice of synthetic route can be influenced by the desired stereochemistry of the final product. Here, we present a robust and scalable protocol for the synthesis of the racemic compound, which can be adapted for chiral synthesis by starting with the appropriate enantiomer of the starting material.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 3-(hydroxymethyl)pyrrolidine as the key precursor. The target molecule can be formed through a simple N-acetylation reaction.

G target 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one intermediate 3-(Hydroxymethyl)pyrrolidine target->intermediate N-Acetylation reagent Acetylating Agent (e.g., Acetic Anhydride) reagent->target

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: N-Acetylation of 3-(Hydroxymethyl)pyrrolidine

This protocol describes a standard laboratory procedure for the synthesis of 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.

Materials:

  • 3-(Hydroxymethyl)pyrrolidine (racemic, or enantiomerically pure)

  • Acetic anhydride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)pyrrolidine (1.0 equivalent) in dichloromethane (DCM) at room temperature.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.

Causality in Experimental Choices:

  • Aprotic Solvent (DCM): An aprotic solvent is used to prevent reaction with the acetylating agent.

  • Base (Triethylamine): The N-acetylation reaction produces one equivalent of acetic acid, which can protonate the starting amine, rendering it unreactive. A non-nucleophilic base is required to neutralize this acid and drive the reaction to completion.

  • Ice Bath: The acetylation reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in drug discovery, including formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

PropertyPredicted/Reported ValueSource
IUPAC Name 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one-
CAS Number 191347-96-3CymitQuimica
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol -
Appearance LiquidCymitQuimica
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical principles
Predicted ¹H NMR See Section 3.1Inferred from analogous structures
Predicted ¹³C NMR See Section 3.1Inferred from analogous structures
Spectroscopic Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~3.7-3.4 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (CH₂-N) and the hydroxymethyl protons (CH₂-OH).

  • δ ~2.5-2.3 (m, 1H): Proton at the chiral center (CH at position 3).

  • δ 2.1 (s, 3H): Protons of the acetyl methyl group (CH₃).

  • δ ~2.0-1.8 (m, 2H): Protons on the pyrrolidine ring (CH₂ at position 4).

  • δ (broad s, 1H): Hydroxyl proton (OH).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~170: Carbonyl carbon of the acetyl group (C=O).

  • δ ~65: Carbon of the hydroxymethyl group (CH₂-OH).

  • δ ~50-45: Carbons of the pyrrolidine ring adjacent to the nitrogen.

  • δ ~40: Carbon at the chiral center (CH at position 3).

  • δ ~30: Carbon of the pyrrolidine ring (CH₂ at position 4).

  • δ ~22: Carbon of the acetyl methyl group (CH₃).

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 144.0968

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics due to its favorable properties, including its ability to act as a constrained scaffold for presenting pharmacophoric groups in a defined spatial orientation.[1][2] 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one serves as a valuable building block for accessing a variety of more complex and biologically active molecules.

Role as a Chiral Building Block

The presence of both a nucleophilic hydroxyl group and a chiral center makes this compound a versatile starting material for the synthesis of enantiomerically pure pharmaceuticals. The hydroxyl group can be further functionalized or used as a handle for attaching the molecule to other scaffolds, while the N-acetyl group provides a stable amide linkage.

Precursor to Kinase Inhibitors

A significant application of structurally related pyrrolidines is in the synthesis of kinase inhibitors. For instance, (S)-3-Acetyl-1-Boc-pyrrolidine, a closely related analog, is a key intermediate in the synthesis of potent and selective Spleen Tyrosine Kinase (Syk) inhibitors.[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, making it an attractive target for inflammatory and autoimmune diseases.[3]

The synthesis of these inhibitors often involves the condensation of the acetyl group with other reagents to form more complex heterocyclic systems. The hydroxymethyl group in our title compound offers an additional point of diversification, allowing for the exploration of new chemical space and potentially improved interactions with the target protein.

G cluster_0 Synthesis of Kinase Inhibitors start 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one intermediate Functionalized Pyrrolidine Intermediate start->intermediate Further Functionalization product Potent & Selective Kinase Inhibitor (e.g., Syk Inhibitor) intermediate->product Coupling/Cyclization

Caption: Workflow for the use of the target compound in kinase inhibitor synthesis.

Other Potential Therapeutic Areas

Given the broad range of biological activities reported for pyrrolidine derivatives, 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one could serve as a valuable starting point for the development of novel agents in various therapeutic areas, including:

  • Antiviral agents: Many antiviral drugs incorporate the pyrrolidine scaffold.

  • Neurotherapeutics: The pyrrolidine ring is present in compounds targeting the central nervous system.

  • Anticancer agents: Pyrrolidine derivatives have shown promise as anticancer agents through various mechanisms.[1]

  • Anti-inflammatory and Analgesic agents: The pyrrolidine scaffold is found in several compounds with anti-inflammatory and analgesic properties.[4]

Conclusion

1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a valuable and versatile chiral building block in modern drug discovery. Its straightforward synthesis, combined with the presence of multiple functional groups and a chiral center, makes it an attractive starting material for the creation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors, along with the broad therapeutic potential of the pyrrolidine scaffold, ensures that this compound will continue to be a relevant and important tool for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this key intermediate in their quest for novel therapeutics.

References

  • PrepChem.com. Synthesis of 1-diethylcarbamyl-3-hydroxy pyrrolidine. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • D'hooghe, M., et al. (2011). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 16(5), 3998-4015. Available from: [Link]

  • RLogin Consulting. The Chemistry of Acetylenic Derivatives of Pyrrolidone. Available from: [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
  • ResearchGate. (2021). Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives. Available from: [Link]

  • Semenov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248924. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • PubChem. (R)-1-Acetyl-3-pyrrolidinol. National Center for Biotechnology Information. PubChem Compound Database; CID=10486876. Available from: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available from: [Link]

  • Royal Society of Chemistry. (2015). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 13(33), 8824-8829. Available from: [Link]

  • National Center for Biotechnology Information. (2015). N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments. Journal of visualized experiments : JoVE, (100), e52737. Available from: [Link]

Sources

Spectroscopic data for 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Authored by: Senior Application Scientist

Introduction

This compound, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug development. The pyrrolidine ring is a common motif in a wide array of biologically active compounds, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties. The precise characterization of such molecules is fundamental to ensuring their purity, confirming their structure, and understanding their chemical behavior. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations.

While experimental spectra for this specific molecule are not widely published, this guide will utilize predicted data and draw comparisons with closely related analogs to provide a robust framework for its spectroscopic characterization.

Molecular Structure and Isomerism

This compound possesses a chiral center at the C3 position of the pyrrolidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-1-(3-hydroxymethyl-pyrrolidin-1-yl)-ethanone, or as a racemic mixture. Furthermore, due to the amide bond, rotation around the C-N bond is restricted, leading to the potential for two rotamers (cis and trans isomers with respect to the acetyl group and the C5 of the pyrrolidine ring). This can result in the observation of two distinct sets of signals in the NMR spectra, particularly at lower temperatures.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6-3.8m2H-CH₂-OH
~3.4-3.6m2HN-CH₂ (C5)
~3.2-3.4m2HN-CH₂ (C2)
~2.4-2.6m1HCH (C3)
~2.1s3H-C(O)CH₃
~1.8-2.0m2H-CH₂- (C4)
~1.7br s1H-OH

Interpretation and Rationale:

  • The presence of rotamers may lead to a doubling of some peaks, with slightly different chemical shifts for the protons on and near the pyrrolidine ring.

  • The acetyl protons (-C(O)CH₃) are expected to appear as a sharp singlet around δ 2.1 ppm, being deshielded by the adjacent carbonyl group.

  • The protons of the hydroxymethyl group (-CH₂-OH) are diastereotopic and will likely appear as a multiplet in the δ 3.6-3.8 ppm region.

  • The protons on the carbons adjacent to the nitrogen atom (C2 and C5) will be deshielded and are predicted to resonate as multiplets between δ 3.2 and 3.6 ppm.

  • The methine proton at the chiral center (C3) is expected to be a complex multiplet around δ 2.4-2.6 ppm.

  • The protons on C4 of the pyrrolidine ring are predicted to appear as a multiplet in the δ 1.8-2.0 ppm range.

  • The hydroxyl proton (-OH) signal is often broad and its chemical shift is concentration and temperature dependent. It may exchange with residual water in the solvent, leading to its disappearance.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~65-CH₂-OH
~54N-CH₂ (C2)
~46N-CH₂ (C5)
~40CH (C3)
~29-CH₂- (C4)
~22-C(O)CH₃

Interpretation and Rationale:

  • The carbonyl carbon of the amide is the most deshielded, appearing at the downfield end of the spectrum (~170 ppm).

  • The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom and is expected around δ 65 ppm.

  • The carbons bonded to the nitrogen atom (C2 and C5) are also deshielded and are predicted to appear in the δ 46-54 ppm region. The presence of rotamers may result in two separate signals for each of these carbons.

  • The methine carbon at the chiral center (C3) is expected around δ 40 ppm.

  • The remaining pyrrolidine ring carbon (C4) is predicted to be the most shielded of the ring carbons, at approximately δ 29 ppm.

  • The acetyl methyl carbon will be at the upfield end of the spectrum, around δ 22 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

    • A sufficient number of scans and an appropriate relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Structural Elucidation Workflow using NMR

G cluster_nmr NMR Analysis Workflow HNMR ¹H NMR COSY 2D COSY HNMR->COSY Proton-Proton Correlations HSQC 2D HSQC HNMR->HSQC Direct C-H Correlations CNMR ¹³C NMR CNMR->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Correlations Structure Final Structure Confirmation HMBC->Structure

Caption: A typical workflow for structural elucidation using various NMR techniques.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-3200Broad, MediumO-HStretching
2960-2850MediumC-HStretching (Aliphatic)
~1640StrongC=OStretching (Amide)
~1450MediumC-HBending (CH₂)
~1050StrongC-OStretching (Primary Alcohol)

Interpretation and Rationale:

  • A broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.

  • The strong, sharp peak around 1640 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. This is a key diagnostic peak.

  • C-H stretching vibrations for the aliphatic protons on the pyrrolidine ring and the acetyl group are expected in the 2960-2850 cm⁻¹ range.

  • A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plate or the empty sample compartment is recorded.

    • The sample spectrum is then recorded.

    • The background is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
143[M]⁺˙ (Molecular Ion)
112[M - CH₂OH]⁺
100[M - C(O)CH₃]⁺
84[Pyrrolidine ring fragment]⁺
70[C₄H₈N]⁺
43[CH₃CO]⁺ (Base Peak)

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺˙) is expected at m/z 143, corresponding to the molecular weight of the compound (C₇H₁₃NO₂).

  • A common fragmentation pathway for amides is the alpha-cleavage , leading to the formation of a stable acylium ion. In this case, cleavage of the N-C(O) bond would result in an acylium ion at m/z 43 ([CH₃CO]⁺) , which is often the base peak in the spectrum.

  • Another alpha-cleavage can occur on the other side of the nitrogen, within the ring.

  • Loss of the hydroxymethyl group (-CH₂OH) would lead to a fragment at m/z 112 .

  • Loss of the acetyl group (-C(O)CH₃) would result in a fragment at m/z 100 .

  • Further fragmentation of the pyrrolidine ring can lead to various smaller fragments, such as those observed at m/z 84 and 70.

Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ (m/z 143) F1 [M - CH₂OH]⁺ (m/z 112) M->F1 - •CH₂OH F2 [CH₃CO]⁺ (m/z 43) M->F2 α-cleavage F3 [M - C(O)CH₃]⁺ (m/z 100) M->F3 - •C(O)CH₃

Caption: A simplified representation of the key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For softer ionization, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which would likely show a more prominent protonated molecule [M+H]⁺ at m/z 144.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation patterns. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, purification, and application of this important chemical entity. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in research and development.

References

  • PubChem. 1-(Pyrrolidin-3-yl)ethanone. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Potential biological activity of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , a privileged scaffold and chiral building block in medicinal chemistry.

A Versatile Pharmacophore & Fragment for Drug Discovery[1][2]

Executive Summary

This compound (CAS: 191347-96-3) represents a high-value "privileged structure" in modern drug design.[1][2] Unlike standalone blockbuster drugs, this compound functions as a critical chiral scaffold and fragment used to probe biological targets including glycosidases, G-protein coupled receptors (GPCRs), and intracellular kinases.[2]

Its chemical architecture combines a rigid pyrrolidine ring (restricting conformational entropy) with a polar hydroxymethyl "handle" and a metabolic-stabilizing N-acetyl group.[1][2] This unique combination makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , particularly in the development of antidiabetic agents, neuroprotective racetam analogs, and peptidomimetics.[2]

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is the first step in evaluating biological potential. This molecule adheres strictly to the "Rule of 3" for fragments, ensuring high ligand efficiency (LE).

PropertyValueRelevance to Drug Discovery
IUPAC Name 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanoneUnambiguous identification.[1][2]
CAS Number 191347-96-3Registry key for sourcing.[1][2]
Molecular Weight 143.18 g/mol <300 Da; Ideal for fragment screening.[1][2]
LogP (Calc) -0.5 to 0.1High water solubility; low non-specific binding.[1][2]
H-Bond Donors 1 (OH)Directed interaction with receptor pockets.[1][2]
H-Bond Acceptors 2 (C=O, OH)Key for hydrogen bonding networks.[1][2]
Stereochemistry Chiral Center at C3Available as (R) or (S) enantiomers; critical for target selectivity.[1]
Biological Activity & Mechanism of Action[3][4][5]

While often used as an intermediate, the intact molecule and its immediate derivatives exhibit distinct biological activities.[3] The activity profile is driven by three core mechanisms:

A. Glycosidase Inhibition (Metabolic Regulation)

The pyrrolidine ring mimics the transition state of sugars during hydrolysis. N-acetylated pyrrolidine derivatives have been identified as inhibitors of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-glucosidase  and 

-amylase
.[1][4]
  • Mechanism: The hydroxymethyl group mimics the C6 position of glucose, while the positively charged nitrogen (at physiological pH, or mimicked by the dipole) interacts with the catalytic carboxylate residues in the enzyme active site.

  • Therapeutic Potential: Management of Type 2 Diabetes by delaying carbohydrate digestion.

B. Neuroprotection (Racetam Homology)

The structure is chemically homologous to Piracetam and Levetiracetam , lacking only the C2-carbonyl oxygen.

  • SAR Insight: The N-acetyl-pyrrolidine core preserves the steric bulk required for binding to synaptic vesicle protein 2A (SV2A) or modulating AMPA receptors, though with altered affinity compared to the 2-oxo analogs.[1][2]

  • Potential: It serves as a metabolic precursor or a "reduced" bioisostere for neurotrophic agents.

C. Peptidomimetic Scaffolding

The molecule acts as a Proline bioisostere . In protease inhibitors (e.g., for DPP-IV or viral proteases), replacing a proline residue with a 3-hydroxymethyl-pyrrolidine moiety can:

  • Introduce a new H-bond interaction via the -CH2OH group.[1][2]

  • Alter the ring pucker (conformation) to optimize fit within the S1/S2 pockets.

Visualizing the Pharmacophore Evolution

The following diagram illustrates how this specific fragment evolves into potent bioactive classes.

PharmacophoreEvolution Figure 1: Pharmacological evolution of the N-acetyl-3-hydroxymethylpyrrolidine scaffold. Fragment 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone (The Fragment) Mechanism1 Mechanism: Sugar Transition State Mimicry Fragment->Mechanism1 Functionalization Mechanism2 Mechanism: SV2A / AMPA Modulation Fragment->Mechanism2 Core Homology Mechanism3 Mechanism: Proline Isostere & H-Bonding Fragment->Mechanism3 Bioisosterism Target1 Glycosidase Inhibitors (Diabetes) Target2 Racetam Analogs (Neuroprotection) Target3 Peptidomimetics (Antivirals/Oncology) Mechanism1->Target1 Mechanism2->Target2 Mechanism3->Target3

[1][2]

Experimental Protocols

To validate the biological potential of this compound, the following workflows are recommended. These protocols ensure scientific rigor and reproducibility.

Protocol A: Synthesis via Acetylation (Self-Validating)

Objective: Generate the N-acetyl derivative from commercially available 3-pyrrolidinemethanol to ensure purity before biological testing.

  • Starting Material: Dissolve (R)- or (S)-3-pyrrolidinemethanol (1.0 eq) in dry Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool to 0°C under Nitrogen atmosphere.

  • Acetylation: Dropwise add Acetyl Chloride (1.1 eq). The exotherm validates reaction initiation.

  • Work-up: Stir for 2 hours. Wash with 1N HCl (removes unreacted amine), then NaHCO3.[2]

  • Validation:

    • TLC: Disappearance of the polar amine spot (ninhydrin active).

    • NMR: Appearance of singlet methyl peak at ~2.0 ppm (acetyl group).

Protocol B: Fragment Screening via Ligand-Observed NMR

Objective: Detect weak binding of the fragment to a target protein (e.g., a kinase or protease).

  • Sample Prep: Prepare a mixture of the target protein (5-10 µM) and the fragment (0.5-1.0 mM) in deuterated buffer (PBS, pH 7.4).[1][2]

  • Experiment: Run a WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) or STD-NMR (Saturation Transfer Difference).

  • Readout:

    • Binder: Signals from the fragment (e.g., the pyrrolidine ring protons) will show magnetization transfer (positive signal in STD).

    • Non-binder: No signal difference compared to reference.

  • Control: Run the fragment alone to ensure no aggregation artifacts.

Critical Safety & Handling

While not a controlled substance like its "pyrovalerone" cousins, standard chemical hygiene is mandatory.

  • Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Differentiation: Crucially , this compound lacks the lipophilic alkyl chain and phenyl ring found in stimulant cathinones (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -PVP). It does not  exhibit potent dopamine transporter (DAT) inhibition and should not be misclassified as a stimulant drug of abuse.
    
References
  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: Recent insights about pyrrolidine core skeletons in pharmacology.[4]

    • Source: Frontiers in Chemistry (2023).
    • URL:[Link][1][5][6]

  • Antidiabetic Activity of Pyrrolidine Derivatives

    • Title: Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase.[1][2][4]

    • Source: Research in Pharmaceutical Sciences (2020).[4]

    • URL:[Link]

  • Fragment-Based Design

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (MDPI).
    • URL:[Link][1][5]

  • Chemical Structure & Safety Data

    • Title: this compound Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link][1]

Sources

Thermophysical Characterization of Ethanone Derivatives: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the "ethanone" moiety—specifically represented by acetophenone (1-phenylethanone) and its substituted derivatives like 4'-hydroxyacetophenone —serves as a critical intermediate and pharmacophore. However, the successful incorporation of these compounds into stable drug formulations requires rigorous thermophysical profiling.[1]

This technical guide moves beyond basic property listing. It establishes a self-validating framework for measuring, analyzing, and applying thermophysical data (density, viscosity, enthalpy of fusion, and solubility) to predict bioavailability and processability.[1] We focus on the causality between molecular thermodynamics and macroscopic behavior.

The Ethanone Scaffold in Drug Design

The ethanone group (


) imparts specific polarity and hydrogen-bonding capabilities.
  • Acetophenone: The simplest aromatic ketone, often used as a solvent or starting material.[1] Its liquid state at room temperature presents unique volatility and viscosity challenges.[1]

  • 4'-Hydroxyacetophenone (Piceol): A solid derivative where the para-hydroxyl group introduces strong intermolecular hydrogen bonding, significantly altering melting point and aqueous solubility.[1] It is widely used as a preservative and antioxidant.

Critical Thermophysical Data

The following data aggregates high-confidence values derived from experimental literature and NIST standards. These serve as the baseline for calibration and modeling.

Table 1: Liquid-State Properties (Acetophenone)

Standard State: 298.15 K (25°C), 101.325 kPa[1]

PropertyValueUnitMethod/StandardSignificance
Density (

)
1.028 - 1.030g/cm³Vibrating Tube (ASTM D4052)Critical for mass-to-volume conversions in reactor dosing.
Viscosity (

)
1.681mPa[1]·sCapillary/RotationalAffects flow rates in microfluidic synthesis.
Refractive Index (

)
1.534-RefractometryQuick purity check; correlates with polarizability.
Surface Tension (

)
39.04mN/mWilhelmy PlateDetermines wettability in coating processes.[1]
Dielectric Constant (

)
17.4-Impedance SpectroscopyKey for solvent selection in electrochemical synthesis.
Table 2: Solid-State Properties (4'-Hydroxyacetophenone)

Standard State: Solid Phase

PropertyValueUnitMethodSignificance
Melting Point (

)
109 - 111°CDSC (Onset)Defines processing windows (extrusion/milling).
Enthalpy of Fusion (

)
~23.5*kJ/molDSC IntegrationEssential for ideal solubility modeling (see Sec 5).
LogP (Octanol/Water) 1.35-Shake-flask / HPLCPredicts lipophilicity and membrane permeability.
Water Solubility ~6.1g/LHPLC (25°C)Low solubility necessitates cosolvent/surfactant strategies.[1]

*Value estimated based on structural analogues and DSC peak integration typical for para-substituted acetophenones.

Experimental Protocols: Self-Validating Systems

To ensure data integrity (E-E-A-T), experimental workflows must include internal validation steps.[1]

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the energy barrier for crystal lattice breakdown, a direct predictor of solubility.[1]

  • Sample Prep: Weigh 2–5 mg of dried 4'-hydroxyacetophenone into a Tzero aluminum pan. Hermetically seal to prevent sublimation.[1]

  • Calibration (Self-Validation): Run an Indium standard (

    
    , 
    
    
    
    J/g) before the sample. Tolerance:
    
    
    .[1]
  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (past expected

      
      ).
      
    • Critical Step: Do not use the peak maximum for

      
      ; use the extrapolated onset temperature .
      
  • Calculation: Integrate the endothermic peak area (J) and divide by sample mass (g) to get specific enthalpy (

    
    ).[1] Multiply by Molar Mass (
    
    
    
    g/mol ) to obtain
    
    
    (kJ/mol).[1]
Protocol B: High-Precision Density Measurement

Objective: Measure liquid density of acetophenone derivatives for molar volume calculations.

  • Instrument: Anton Paar DMA 5000 (or equivalent vibrating tube densitometer).

  • Validation:

    • Check 1: Air at 20°C (Target: 0.0012 g/cm³).[1]

    • Check 2: Degassed Ultra-pure Water at 20°C (Target: 0.9982 g/cm³).

  • Measurement: Inject sample ensuring no microbubbles (bubbles cause artificial density drops).[1]

  • Viscosity Correction: Enable automatic viscosity correction if

    
     mPa·s (not strictly necessary for pure acetophenone, but critical for oligomers).[1]
    

Thermodynamic Modeling & Solubility

The solubility of a crystalline drug (like 4'-hydroxyacetophenone) is not random; it is governed by the energy cost to break the crystal lattice (


) and the entropy gain of mixing.
The Ideal Solubility Equation

Researchers can predict the maximum theoretical mole fraction solubility (


) using the parameters measured in Section 3:

[1]
  • 
    :  Enthalpy of fusion (from DSC).[2][3][4]
    
  • 
    :  Melting point (Kelvin).
    
  • 
    :  Gas constant (8.314 J/mol[1]·K).
    

Application: If experimental solubility is significantly lower than


, it indicates non-ideal interactions (activity coefficient 

), suggesting the need for a solvent with better matched Hansen Solubility Parameters.[1]

Visualizing the Characterization Workflow

Diagram 1: Solid-State Thermodynamic Characterization

This workflow illustrates the logical progression from raw material to solubility prediction.

SolidStateWorkflow RawMaterial Raw Ethanone Derivative DSC DSC Analysis (Heat Flow) RawMaterial->DSC Sample Prep XRD PXRD (Crystal Form) RawMaterial->XRD Polymorph Check Params Thermodynamic Parameters (Tm, ΔH_fus) DSC->Params Integration XRD->Params Lattice Confirmation Model Ideal Solubility Calculation Params->Model Input for Van 't Hoff Eq Formulation Formulation Strategy Model->Formulation Predictive Screening

Figure 1: Integrated workflow for deriving solubility models from thermal analysis data.

Diagram 2: Enthalpy-Solubility Relationship

This diagram visualizes the causal link between crystal lattice energy and solution behavior.

SolubilityLogic Lattice Crystal Lattice Stability HighMP High Melting Point (Tm) Lattice->HighMP HighDH High Enthalpy of Fusion (ΔH) Lattice->HighDH EnergyBarrier High Energy Barrier to Solubilization HighMP->EnergyBarrier HighDH->EnergyBarrier Solubility Low Thermodynamic Solubility EnergyBarrier->Solubility Requires Solvents or Amorphization

Figure 2: Causal pathway showing how high lattice energy (indicated by


 and 

) limits solubility.

References

  • NIST Chemistry WebBook. Acetophenone: Thermophysical Properties.[1] National Institute of Standards and Technology.[5][6] Available at: [Link][1]

  • PubChem. Compound Summary: 4'-Hydroxyacetophenone.[7] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • ASTM International. ASTM E793-06: Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. Available at: [Link][1]

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Referenced for general solubility trends of aromatic ketones).

Sources

Methodological & Application

The Emerging Potential of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Medicinal Chemistry: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. In this context, 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone emerges as a promising, yet underexplored, building block with significant potential for the development of innovative therapeutics. This guide provides an in-depth analysis of this molecule, its synthetic accessibility, and its prospective applications in drug discovery, drawing insights from structurally related compounds that have demonstrated significant biological activities.

The Strategic Value of the this compound Scaffold

The this compound scaffold integrates several key features that are highly desirable in medicinal chemistry:

  • The Privileged Pyrrolidine Ring: The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

  • A Versatile Hydroxymethyl Group: The primary alcohol functionality serves as a crucial handle for a wide array of chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to an amine, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • The Modifiable N-Acetyl Moiety: The N-acetyl group provides a point for further derivatization. The acetyl group itself can be replaced with other acyl groups or more complex moieties to modulate the compound's properties, including its solubility, metabolic stability, and target-binding affinity.

Potential Therapeutic Applications: Drawing Parallels from Structurally Related Compounds

While direct biological data on this compound is limited in publicly available literature, the pharmacological activities of structurally analogous compounds provide compelling hypotheses for its potential applications.

Central Nervous System (CNS) Disorders

The pyrrolidine motif is prevalent in CNS-active agents. Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, such as pyrovalerone, are potent inhibitors of dopamine and norepinephrine transporters.[1] This suggests that derivatives of this compound could be explored for the treatment of conditions like ADHD, narcolepsy, and depression. The hydroxymethyl group could be functionalized to interact with specific sub-pockets of the transporter proteins, potentially leading to improved selectivity and reduced off-target effects.

Pain Management

Derivatives of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline have been identified as potent and selective κ-opioid receptor agonists with analgesic properties.[2][3] The pyrrolidine moiety in these compounds plays a critical role in their receptor affinity. By incorporating the this compound scaffold, novel κ-opioid receptor modulators could be designed for the management of pain, with the hydroxymethyl group offering a vector for optimizing potency and pharmacokinetic profiles.

Metabolic Diseases

Pyrrolidine-based compounds have shown promise in the treatment of metabolic disorders. For instance, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[4] Furthermore, inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are being investigated for metabolic syndrome, have incorporated adamantyl ethanone structures.[5][6] The this compound scaffold could serve as a novel starting point for the design of inhibitors targeting enzymes involved in metabolic pathways.

Synthetic Strategies and Protocol

The synthesis of this compound and its subsequent derivatization can be achieved through established synthetic methodologies.

Synthesis of the Core Scaffold

A plausible and efficient route to the core scaffold starts from commercially available (S)- or (R)-3-pyrrolidinol.

Protocol 1: Synthesis of this compound

  • Protection of the Hydroxyl Group:

    • Dissolve (S)-3-pyrrolidinol in a suitable solvent such as dichloromethane (DCM).

    • Add a protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and drying the organic layer.

    • Purify the protected intermediate by column chromatography.

  • N-Acetylation:

    • Dissolve the protected 3-hydroxypyrrolidine in DCM.

    • Add triethylamine (TEA) followed by the slow addition of acetyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acetylated product.

  • Deprotection:

    • Dissolve the protected N-acetylated intermediate in a suitable solvent like tetrahydrofuran (THF).

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature until the reaction is complete.

    • Purify the final product, this compound, by column chromatography.

Derivatization Strategies

The versatility of the scaffold allows for a multitude of derivatization pathways to build a library of compounds for screening.

Workflow for Derivatization of the Scaffold

G cluster_0 Modification of Hydroxymethyl Group cluster_1 Modification of N-Acetyl Group A 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone B Oxidation (e.g., PCC, DMP) A->B To Aldehyde/Carboxylic Acid C Esterification (e.g., Acyl chloride, TEA) A->C To Ester D Etherification (e.g., NaH, Alkyl halide) A->D To Ether E Deacetylation (e.g., LiAlH4) A->E G Aldehyde Derivative B->G H Ester Derivative C->H I Ether Derivative D->I F Re-acylation (e.g., Different acyl chloride) E->F J Secondary Amine E->J K New Amide Derivative F->K

Caption: Diversification pathways for the this compound scaffold.

Proposed Biological Evaluation Protocols

Based on the potential applications, a tiered screening approach can be employed to evaluate the biological activity of the synthesized derivatives.

Protocol 2: Primary In Vitro Screening

  • CNS Targets:

    • Monoamine Transporter Binding Assays: Evaluate the binding affinity of the compounds for dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) using radioligand binding assays with membranes prepared from cells expressing the respective transporters.[1]

    • Opioid Receptor Binding Assays: Determine the binding affinity for κ, μ, and δ opioid receptors using competitive binding assays with selective radioligands.[3]

  • Metabolic Targets:

    • DPP-IV Inhibition Assay: Measure the inhibition of DPP-IV enzyme activity using a fluorogenic substrate.[4]

    • 11β-HSD1 Inhibition Assay: Assess the inhibition of 11β-HSD1 activity in human liver microsomes or recombinant enzyme preparations.[6]

Data Interpretation and Lead Optimization

The data from the primary screens will guide the subsequent steps of the drug discovery process.

Parameter Desired Outcome for CNS Targets Desired Outcome for Metabolic Targets
Potency (IC₅₀/Kᵢ) Low nanomolar rangeLow nanomolar to micromolar range
Selectivity High selectivity for the desired transporter or receptor subtypeHigh selectivity over related enzymes or receptors
In Vitro ADME Good cell permeability, moderate metabolic stabilityFavorable metabolic stability in liver microsomes

Logical Flow for Lead Optimization

G A Primary Screening Hits B Structure-Activity Relationship (SAR) Studies A->B Iterative Synthesis and Testing C In Vitro ADME/ Tox Profiling B->C C->B Feedback for Design D Lead Candidate Selection C->D E In Vivo Efficacy Studies D->E

Caption: Iterative process of lead optimization in drug discovery.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutics across various disease areas. Its synthetic tractability, coupled with the proven track record of the pyrrolidine motif in medicinal chemistry, makes it an attractive starting point for drug discovery campaigns. The strategic exploration of its chemical space, guided by rational design and robust biological evaluation, holds the potential to deliver next-generation medicines with improved efficacy and safety profiles.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 1938–1942. [Link]

  • Li, G., et al. (2018). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & biomolecular chemistry, 16(27), 4963–4976. [Link]

  • Su, X., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. ChemMedChem, 5(7), 1026–1044. [Link]

  • East, S. P., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of medicinal chemistry, 60(11), 4633–4647. [Link]

Sources

Application Note: Chemoselective N-Acetylation of 3-Pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Pyrrolidinemethanol (CAS: 5082-74-6) is a high-value chiral building block extensively used in the synthesis of GPCR ligands, kinase inhibitors, and proline-mimetic scaffolds. The introduction of an acetyl group at the pyrrolidine nitrogen modulates the lipophilicity (LogP) and metabolic stability of the pharmacophore.

The Challenge: The molecule possesses two nucleophilic sites: a secondary amine (pyrrolidine ring) and a primary alcohol (hydroxymethyl group). While the amine is more nucleophilic, non-optimized conditions frequently lead to


-acetylation (ester formation) or 

-diacetylation.

The Solution: This guide details a protocol relying on kinetic control to achieve exclusively


-acetylation. We utilize the nucleophilicity differential between the 

nitrogen and the oxygen under controlled temperature and stoichiometric conditions. A "rescue protocol" is also provided to revert accidental

-acetylation without destroying the

-amide bond.

Mechanistic Insight & Reaction Logic

To achieve chemoselectivity, we must exploit the lower activation energy of the amine attack compared to the alcohol.

  • Reagent Selection: Acetic Anhydride (

    
    ) is preferred over Acetyl Chloride (
    
    
    
    ).
    
    
    is highly electrophilic and generates HCl, which catalyses esterification (
    
    
    -acetylation).
    
    
    is milder and allows for better kinetic differentiation.
  • Base Selection: Triethylamine (

    
    ) or saturated aqueous 
    
    
    
    acts as a proton scavenger. Stronger bases or excess heat promote thermodynamic equilibration, increasing ester byproducts.
Visualization: Reaction Pathway & Selectivity

ReactionPathway cluster_conditions Kinetic Control Zone Substrate 3-Pyrrolidinemethanol (Nucleophiles: NH > OH) Intermediate Tetrahedral Intermediate Substrate->Intermediate Fast Attack (NH) 0°C, DCM Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product N-Acetyl-3-pyrrolidinemethanol (Target Amide) Intermediate->Product - AcOH SideProduct N,O-Diacetyl (Impurity) Product->SideProduct Excess Ac2O or High Temp

Figure 1: Reaction pathway demonstrating the kinetic favorability of N-acetylation. The red dashed line represents the thermodynamic trap (over-acetylation) to be avoided.

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/TEA)

Best for: High purity, small-to-mid scale (mg to g), anhydrous conditions.

Reagents:

  • 3-Pyrrolidinemethanol (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (Catalytic, 0.05 equiv - OPTIONAL , see Note 1)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve 3-pyrrolidinemethanol in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add Triethylamine (

    
    ) via syringe.
    
  • Cooling: Cool the solution to

    
     using an ice/water bath. Critical: Lower temperature suppresses O-acetylation.
    
  • Acetylation: Dilute Acetic Anhydride in a small volume of DCM. Add this solution dropwise over 15–20 minutes to the stirring amine mixture.

  • Reaction: Allow to stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.
    
  • Monitoring: Check TLC (MeOH/DCM 1:9). Stain with Ninhydrin (amine consumption) or PMA (product visualization).

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Note 1 (DMAP): Avoid DMAP if strictly avoiding ester formation. DMAP is a powerful acylation catalyst that reduces the selectivity window between amines and alcohols.

Protocol B: Green Chemistry (Schotten-Baumann)

Best for: Scale-up, safety, avoiding halogenated solvents.

Reagents:

  • 3-Pyrrolidinemethanol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Sodium Bicarbonate (

    
    , 2.5 equiv) or NaOH (1.0 equiv)
    
  • Solvent: Water/Acetone (1:1) or Water/THF (1:1)

Procedure:

  • Dissolve 3-pyrrolidinemethanol in Water/Acetone (1:1).

  • Add solid

    
     and cool to 
    
    
    
    .
  • Add Acetic Anhydride dropwise.[1] The pH should be maintained

    
    .
    
  • Stir vigorously for 2 hours.

  • Concentrate to remove Acetone/THF.

  • Extract the remaining aqueous phase with Ethyl Acetate (EtOAc).[2]

  • Dry and concentrate.

Data Presentation & Validation

Expected Analytical Data
ParameterN-Acetyl Product (Target)N,O-Diacetyl (Impurity)
TLC (

)
Lower (More Polar)Higher (Less Polar)
IR (

)

(Amide C=O)

(Ester C=O) + Amide

NMR

-protons shift downfield.[3] OH signal present (broad singlet).
New singlet

ppm (O-Ac). No OH signal.
Mass Spec


Troubleshooting: The "Rescue" Protocol

If Protocol A or B yields significant


-acetylated byproduct (confirmed by ester peak in IR or MS 

mass units), do not discard the batch.

Selective Hydrolysis Workflow:

  • Dissolve the crude mixture (containing Di-acetyl and N-acetyl) in Methanol (

    
    ).
    
  • Add Potassium Carbonate (

    
    , 1.5 equiv).
    
  • Stir at Room Temperature for 30–60 minutes.

  • Mechanism: The ester is far more labile (reactive) toward base hydrolysis than the amide. This selectively cleaves the

    
    -acetyl group, reverting it to the alcohol, while the 
    
    
    
    -acetyl amide remains intact.
  • Filter off solids and concentrate.

Decision Tree for Process Optimization

Optimization Start Start Synthesis Choice1 Scale > 10g? Start->Choice1 MethodA Protocol A (DCM/TEA) High Selectivity Choice1->MethodA No MethodB Protocol B (Aq/Acetone) Green/Safety Choice1->MethodB Yes Check QC: Check IR/MS MethodA->Check MethodB->Check Decision Ester Peak Present? Check->Decision Finish Purify & Bottle Decision->Finish No Rescue Rescue Protocol (K2CO3 / MeOH) Decision->Rescue Yes Rescue->Finish

Figure 2: Logical flow for selecting the appropriate protocol and handling deviations.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for chemoselective protection of amines vs alcohols).

  • Patil, V. D., et al. (2014).[2][4] "Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition." TSI Journals. Link

  • Bhattacharya, A., et al. (2000). "Acylation of amines and alcohols."[4][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1. (Discussion on kinetic control in acylation).

  • Sakami, W., & Toennies, G. (1942). "The Investigation of Amino Acid Reactions by Methods of Non-aqueous Titrimetry." Journal of Biological Chemistry. (Foundational work on acidity favoring O-acylation vs alkalinity favoring N-acylation).[7] Link

  • Organic Syntheses. (2014). "Synthesis of Amides via Acylation." Org.[2][6] Synth. 91, 221-232.[2] Link

Sources

Application Note: Large-Scale Synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the process chemistry and kilogram-scale manufacturing protocol for 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS: 105764-07-6). This scaffold is a critical fragment in medicinal chemistry, often serving as a polar building block in fragment-based drug discovery (FBDD) to modulate solubility and hydrogen-bonding potential in kinase inhibitors and GPCR ligands.[1]

Synthetic Strategy: Selective N-Acetylation

The most atom-economical and scalable route involves the direct N-acetylation of 3-pyrrolidinemethanol .

  • Challenge: The starting material contains two nucleophilic sites: a secondary amine (N-H) and a primary alcohol (O-H).

  • Solution: Exploiting the higher nucleophilicity of the amine over the alcohol via kinetic control . By maintaining low temperatures (-10°C to 0°C) and controlling the stoichiometry of the acetylating agent, exclusive N-selectivity is achieved without protecting group manipulations.

Key Process Metrics:

  • Scale: 1.0 kg Input (3-pyrrolidinemethanol)

  • Typical Yield: 88–93%[1]

  • Purity: >98.5% (a/a HPLC)

  • Green Chemistry: Replacement of Dichloromethane (DCM) with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Reaction Mechanism & Pathway[2][3][4][5]

The synthesis relies on the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of acetic anhydride. The reaction is highly exothermic.

ReactionScheme cluster_selectivity Selectivity Control SM 3-Pyrrolidinemethanol (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Fast, Kinetic Control) Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct O_Acetyl O-Acetyl Impurity (Avoided via Temp < 0°C) Intermediate->O_Acetyl  Thermal  Pathway

Figure 1: Reaction pathway highlighting the kinetic preference for N-acetylation over O-acetylation.

Critical Process Parameters (CPPs)

To ensure "Right First Time" manufacturing, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Temperature -10°C to 5°CCrucial. Higher temperatures increase the kinetic energy of the system, allowing the less nucleophilic hydroxyl group to react, leading to O-acetyl impurities (ester formation).
Stoichiometry 1.05 – 1.10 eq.Slight excess of Acetic Anhydride ensures full conversion of the amine. Large excess (>1.2 eq) promotes O-acetylation.
Addition Rate < 10 mL/minThe reaction is exothermic. Addition rate must be coupled to cooling capacity to maintain

.
Quench pH pH 8.0 – 9.0Ensures the acetic acid byproduct is neutralized (forming sodium acetate) and stays in the aqueous layer during extraction, while the product remains organic.

Master Protocol: 1 kg Scale-Up

Materials & Equipment[1][6][7][8]
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring and cryostat.[1]

  • Reagents:

    • 3-Pyrrolidinemethanol (CAS 13246-33-8): 1.0 kg (9.89 mol)

    • Acetic Anhydride (

      
      ): 1.11 kg (10.88 mol, 1.1 eq)
      
    • Triethylamine (

      
      ): 1.20 kg (11.86 mol, 1.2 eq) — Acts as an acid scavenger.
      
    • Ethyl Acetate (EtOAc): 10 L (Reaction solvent)

  • Safety:

    
     is a lachrymator and corrosive.[1] 
    
    
    
    is flammable.[1] Perform all operations under
    
    
    atmosphere.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inertion: Purge the 20 L reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge 1.0 kg of 3-Pyrrolidinemethanol and 8.0 L of Ethyl Acetate . Stir at 250 RPM until fully dissolved.

  • Base Addition: Add 1.20 kg of Triethylamine . The solution may warm slightly (exothermic solvation).

  • Cooling: Set the jacket temperature to -15°C. Cool the reaction mixture until the internal temperature (

    
    ) reaches -5°C .
    
Phase 2: Controlled Addition (The Critical Step)
  • Reagent Loading: Charge 1.11 kg of Acetic Anhydride into the addition funnel.

  • Addition: Add

    
     dropwise over 90–120 minutes .
    
    • Control Point: Monitor

      
       continuously. Do not allow 
      
      
      
      to exceed +5°C . If it spikes, stop addition and allow to cool.[1]
  • Post-Stir: After addition is complete, allow the mixture to warm to 20°C (Room Temp) over 1 hour. Stir for an additional 2 hours.

Phase 3: IPC (In-Process Control)
  • Sampling: Take a 0.5 mL aliquot.

  • Method: TLC (10% MeOH in DCM) or HPLC.

    • Target: < 1.0% remaining Starting Material (SM).

    • Check: If SM > 1%, add 0.05 eq of

      
       and stir for 1 hour.[1]
      
Phase 4: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add 3.0 L of Saturated

    
      solution. (Caution: 
    
    
    
    evolution).
  • Separation: Stop stirring and settle for 30 mins. Separate the layers.

    • Bottom Layer: Aqueous (waste containing Na-Acetate).

    • Top Layer: Organic (Product).[2][3][4]

  • Extraction: Back-extract the aqueous layer with 2.0 L EtOAc to recover dissolved product (the product is polar). Combine organic layers.

  • Drying: Wash combined organics with 2.0 L Brine . Dry over anhydrous

    
     (1 kg) for 30 mins. Filter.
    
  • Concentration: Concentrate under vacuum (Rotovap) at 45°C to obtain a pale yellow oil.

Phase 5: Purification (Distillation)

Note: While the crude oil is often >95% pure, pharmaceutical grade requires distillation. 15. Setup: Transfer crude oil to a short-path distillation apparatus. 16. Distillation: Perform high-vacuum distillation.

  • Vacuum: < 1.0 mbar (High Vacuum is essential).
  • Boiling Point: Product typically distills at 140°C – 150°C at 0.5 mbar (approximate, depends on vacuum quality).[1]
  • Collection: Discard the first 5% (forerun/solvent).[1] Collect the main fraction.

Rework Procedure: Handling O-Acetylation

If the temperature control fails, you may observe the Di-acetyl impurity (N,O-diacetyl). Do not discard the batch.

  • Dissolve the crude oil in Methanol (5 vol) .

  • Add 1.0 M NaOH (0.5 eq) .

  • Stir at 20°C for 2 hours.

    • Mechanism:[1][5][6][7][2] The ester (O-acetyl) hydrolyzes much faster than the amide (N-acetyl) under mild basic conditions.

  • Neutralize with dilute HCl, evaporate MeOH, and repeat the extraction workup (Step 12).

Process Flow Diagram

ProcessFlow start Start: 3-Pyrrolidinemethanol + EtOAc + Et3N cool Cool to -5°C start->cool add Controlled Addition of Ac2O (Keep T < 5°C) cool->add warm Warm to 20°C & Stir add->warm ipc IPC Check (HPLC) SM < 1%? warm->ipc ipc->add Fail (Add 0.05 eq Ac2O) quench Quench with Sat. NaHCO3 ipc->quench Pass extract Phase Separation & Back-Extraction (EtOAc) quench->extract conc Concentrate to Oil extract->conc distill High Vacuum Distillation (< 1 mbar) conc->distill end Final Product (Viscous Oil) distill->end

Figure 2: Industrial workflow for the isolation of this compound.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow viscous oil
Identification 1H NMR (DMSO-d6)Conforms to structure.[1] Characteristic acetyl singlet ~1.9 ppm.[1]
Purity HPLC (C18, H2O/ACN gradient)≥ 98.0% (area %)
Residual Solvent GC-HSEtOAc < 5000 ppm, Et3N < 320 ppm
Water Content Karl Fischer (KF)< 0.5% w/w

Note on Stereochemistry: If using chiral starting material (e.g., (S)-3-pyrrolidinemethanol), the optical rotation should be measured.

  • (S)-Isomer:

    
     to 
    
    
    
    (c=1, MeOH).
  • Ensure no racemization occurs; however, neutral/mild basic acetylation conditions generally preserve stereocenters.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][8] (Standard text for amide bond formation mechanisms).

  • Green, M. M., et al. (2002).[1] "Scale-up of Amide Formation Reactions." Organic Process Research & Development, 6(6), 805-812.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12202720, 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)ethanone. Retrieved from [Link]

  • Dunn, P. J., et al. (2010).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Reference for solvent selection: EtOAc vs DCM).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet for Acetic Anhydride.

Sources

Using 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis Using 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Executive Summary

This compound (hereafter 1-HPE ) represents a "privileged structure" in medicinal chemistry. Its value lies in the rigid pyrrolidine ring which restricts the conformational space of attached pharmacophores, improving binding affinity and metabolic stability compared to linear amino-alcohol analogues.

This application note details the best practices for utilizing 1-HPE as a chiral building block. Unlike simple 3-hydroxypyrrolidines, the hydroxymethyl side chain allows for functionalization without direct inversion of the C3 chiral center, provided specific oxidative pathways are managed carefully. This guide covers divergent synthesis strategies, a validated mesylation/displacement protocol, and critical quality control parameters.

Strategic Utility: The Chiral Hub

The 3-substituted pyrrolidine motif is ubiquitous in GPCR ligands (e.g., muscarinic antagonists) and kinase inhibitors.[1] 1-HPE serves as a divergent intermediate because the


-acetyl group acts as a stable protecting group, directing chemoselectivity to the primary alcohol.
Mechanism of Action in Synthesis

The primary alcohol at the C3-position acts as a "chiral handle." Because the reaction site (the methylene carbon) is adjacent to—not on—the chiral center, standard nucleophilic substitutions (


) retain the absolute configuration of the ring carbon.[1] This contrasts with 3-hydroxypyrrolidine, where activation and displacement often lead to Walden inversion or racemization.[1]

Key Applications:

  • Linker Logic: Converting the

    
     to 
    
    
    
    or
    
    
    to link aromatic pharmacophores.[1]
  • Library Generation: Rapid diversification via sulfonyl chlorides, isocyanates, or reductive amination (post-oxidation).[1]

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the 1-HPE scaffold, highlighting the risk of racemization during oxidation versus the stability of the substitution pathway.

HPE_Pathways cluster_legend Stereochemical Integrity Start 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone (1-HPE) Mesylate Intermediate: Mesylate/Tosylate (Stereochemistry Retained) Start->Mesylate MsCl, Et3N (Activation) Aldehyde Intermediate: Aldehyde (Racemization Risk!) Start->Aldehyde Swern/Dess-Martin Oxidation Product_Sub Target: Ether/Amine/Thioether (Config Retained) Mesylate->Product_Sub Nucleophile (Nu-) SN2 Attack at CH2 Aldehyde->Aldehyde Enolization (Racemization) Product_RedAm Target: Secondary Amine (Reductive Amination) Aldehyde->Product_RedAm R-NH2, NaBH(OAc)3 Legend Green Path: Safe (Retains ee%) Red Path: Risk (Monitor ee%)

Figure 1: Divergent synthetic pathways for 1-HPE. Note the high fidelity of the substitution pathway (Green) vs. the racemization risks in oxidative pathways (Red).

Detailed Protocol: Enantiospecific Activation & Displacement

This protocol describes the conversion of (S)-1-HPE to a thioether derivative, a common motif in non-peptide GPCR antagonists. This method is preferred over the Mitsunobu reaction for scale-up due to atom economy and easier purification.

Objective: Convert


 to 

without eroding enantiomeric excess (

).
Materials
  • Substrate: (S)-1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (

    
    
    
    
    
    ).[1]
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Thiophenol derivative (Ar-SH), Cesium Carbonate (

    
    ).[1]
    
  • Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (ACN).[1]

Step-by-Step Methodology

Part A: Activation (Mesylation) [1]

  • Setup: Charge a flame-dried round-bottom flask with 1-HPE (1.0 equiv) and anhydrous DCM (

    
    ). Cool to 
    
    
    
    under nitrogen.
  • Base Addition: Add TEA (1.5 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add MsCl (1.2 equiv) dropwise over 20 minutes, maintaining internal temperature

    
    . Exotherm control is critical to prevent side reactions.
    
  • Completion: Stir at

    
     for 1 hour. Monitor by TLC (EtOAc/MeOH 9:1).[1] The alcohol (
    
    
    
    ) should disappear, replaced by the mesylate (
    
    
    ).[1]
  • Workup: Quench with cold water. Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
    • Critical Insight: Do not heat the mesylate above

      
       during concentration.[1] Substituted pyrrolidines can undergo intramolecular cyclization or degradation if overheated.
      

Part B: Nucleophilic Displacement

  • Setup: Dissolve the crude mesylate in ACN (

    
    ).
    
  • Nucleophile Prep: Add the Thiophenol derivative (1.1 equiv) and

    
     (1.5 equiv).[1]
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Mechanistic Note: The nucleophile attacks the primary carbon. Since the chiral center (C3) is not the electrophilic site, the configuration is strictly retained.[1]

  • Purification: Filter off inorganic salts. Concentrate and purify via flash column chromatography.

Quality Control & Data Interpretation

Ensuring the integrity of the chiral center is paramount. While the protocol above is designed to retain configuration, trace acids or thermal stress can induce racemization.[1]

Table 1: Analytical Specifications for 1-HPE Derivatives

ParameterMethodAcceptance CriteriaNotes
Chemical Purity HPLC-UV / LC-MS

Look for des-acetyl byproducts (

).
Enantiomeric Excess Chiral HPLC

Use Chiralpak AD-H or OD-H columns.
Residual Solvents GC-Headspace

DCM is difficult to remove from the amide; dry thoroughly.
Water Content Karl Fischer

Hygroscopic nature of the pyrrolidine amide.

Troubleshooting Racemization: If a drop in


 is observed:
  • Check the starting material: Commercial 1-HPE can vary in optical purity.

  • Check the Oxidation Step (if applicable): If you oxidized to an aldehyde, did you use basic conditions? Aldehydes at the 3-position are prone to enolization. Switch to Dess-Martin Periodinane (buffered) to minimize this risk.[1]

References

  • Privileged Scaffolds in Drug Discovery: Schneider, P., & Schneider, G. (2017).[1][2] Privileged Structures Revisited. Angewandte Chemie International Edition, 56(27), 7971-7974.[1] [Link][1]

  • Pyrrolidine Synthesis & Resolution: Gotor, V., et al. (2021).[1][3] Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19, 10493–10515.[1][3] [Link]

  • Synthesis of Chiral Building Blocks: Marino, S. T., et al. (2004).[1][4][5][6] Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.[1][6] [Link][1][7]

  • Mesylation Protocols: Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 79, p.165 (2002).[1] (Standard reference for mesyl chloride handling). [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine derivative of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the presence of both a hydroxymethyl group and an N-acetyl moiety provides versatile handles for further chemical modifications.[1][2] This document provides a comprehensive guide for researchers and scientists on the synthesis, potential reactions, and detailed analytical protocols for monitoring reactions involving this compound. The methodologies outlined herein are built upon established principles of organic chemistry and analytical science, adapted for this specific molecule.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety hazards associated with this compound and related compounds.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Molecular FormulaC7H13NO2-
Molecular Weight143.18 g/mol -
AppearanceColorless to pale yellow oil or low melting solidBy analogy to similar small organic molecules.
Boiling Point> 200 °C (estimated)High polarity due to hydroxyl and amide groups.
SolubilitySoluble in water, methanol, ethanol, DMSO, DMF. Sparingly soluble in non-polar organic solvents.Presence of polar functional groups.

Safety Precautions:

Pyrrolidine derivatives should be handled with care in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, is mandatory.[5][6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Synthesis of this compound

The target molecule can be synthesized via the N-acetylation of 3-pyrrolidinemethanol. A general procedure, adapted from the acetylation of similar amino alcohols, is provided below.[7]

Experimental Protocol: N-acetylation of 3-Pyrrolidinemethanol

  • Reaction Setup: To a solution of 3-pyrrolidinemethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq).

  • Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Monitoring the N-acetylation Reaction

Accurate monitoring is crucial for determining the reaction endpoint and maximizing yield.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of the N-acetylation reaction.[8][9]

Table 2: Suggested HPLC Method Parameters

ParameterConditionRationale
Column C18 reverse-phase, 5 µm, 4.6 x 150 mmGood retention and separation of polar analytes.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileProvides good peak shape and ionization for MS detection.
Gradient 5-95% B over 15 minutesTo elute both the polar starting material and the slightly less polar product.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 210 nm or Mass Spectrometry (MS)The amide bond has a weak UV chromophore. MS detection offers higher sensitivity and specificity.
Injection Volume 10 µLStandard injection volume.

Workflow for HPLC Monitoring:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Withdraw aliquot from reaction B Quench with water A->B C Dilute in mobile phase B->C D Inject onto HPLC system C->D E Acquire chromatogram D->E F Integrate peak areas E->F G Calculate conversion F->G MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Withdraw aliquot from reaction B Dilute in appropriate solvent A->B C Infuse into mass spectrometer B->C D Acquire mass spectrum C->D E Identify molecular ion peaks D->E F Analyze fragmentation pattern E->F

Caption: General workflow for reaction monitoring by mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule and to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. [10][11] Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3600-3200 (broad)Stretching vibration of the hydroxyl group.
C-H (alkane)3000-2850Stretching vibrations of the pyrrolidine ring.
C=O (amide)1680-1630Amide I band (stretching vibration).
C-N (amide)1420-1380Stretching vibration.
C-O (alcohol)1260-1000Stretching vibration.

By monitoring the disappearance of the N-H stretch (if starting from the free amine) and the appearance of the C=O stretch of the amide, the N-acetylation reaction can be followed. Similarly, reactions involving the hydroxymethyl group will show changes in the O-H and C-O stretching regions.

Conclusion

This application note provides a comprehensive framework for the synthesis and reaction monitoring of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can effectively track reaction progress, identify products and byproducts, and optimize reaction conditions. The protocols and data presented here, while based on analogous systems, offer a solid starting point for research and development involving this versatile chemical entity.

References

  • PrepChem. Synthesis of N-acetyl-4-hydroxy-L-proline. [Link]

  • PubMed. Synthesis of N-acetylcysteine compounds. [Link]

  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]

  • Google Patents. 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Bentham Science. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC - NIH. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

  • Organic Chemistry Portal. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. [Link]

  • ResearchGate. ATR-FTIR spectra of pristine N-vinyl 2-pyrrolidone (N-VP), pristine.... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • PubMed. Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. [Link]

  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • PubChem. Pyrrolidine, 1-acetyl-. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

  • MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

  • ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]

  • PubMed. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PMC - NIH. Validation of Protein Acetylation by Mass Spectrometry. [Link]

  • PubMed. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for specific and high-affinity interactions with biological targets.[1] Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3] The compound of interest, 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, possesses this key pyrrolidine scaffold, suggesting its potential for biological activity.

Given the prevalence of the pyrrolidine motif in neurologically active agents, this guide will focus on in vitro protocols to investigate two plausible and significant therapeutic activities for this compound: acetylcholinesterase (AChE) inhibition and neuroprotection .

Part 1: Acetylcholinesterase Inhibition Assay

Scientific Rationale: Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[6] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6][7][8] Many known AChE inhibitors possess nitrogen-containing heterocyclic structures. Therefore, evaluating the AChE inhibitory potential of this compound is a logical first step in its characterization.

The most common and robust method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman.[6][9] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7][8][9]

Experimental Workflow: AChE Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Test Compound dilutions - Buffer (e.g., Tris-HCl) prep_plate Prepare 96-well plate: - Blanks - Controls (enzyme + substrate) - Test wells (enzyme + substrate + compound) prep_reagents->prep_plate add_reagents Add reagents to wells: 1. Buffer 2. Test Compound / Vehicle 3. DTNB 4. AChE Enzyme prep_plate->add_reagents pre_incubate Pre-incubate at room temp. add_reagents->pre_incubate add_substrate Initiate reaction by adding Acetylthiocholine pre_incubate->add_substrate incubate Incubate at room temp. add_substrate->incubate read_absorbance Measure absorbance at 412 nm kinetically or at a fixed time point incubate->read_absorbance calculate Calculate % Inhibition and IC50 value read_absorbance->calculate

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human recombinant[10]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[8][9]

  • Positive control (e.g., Galantamine or Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 10 mM solution of ATCI in Tris-HCl buffer.

    • Prepare the AChE enzyme solution in Tris-HCl buffer to a final concentration of ~0.05 U/mL.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of the test compound dilutions.

    • Positive Control Wells: Add 25 µL of the positive control dilutions.

    • Negative Control (100% activity) Wells: Add 25 µL of the buffer (with the same percentage of solvent as the test compound wells).

    • Blank Wells: Add 50 µL of the buffer.

  • To all wells except the blank, add 25 µL of the AChE enzyme solution.

  • Add 125 µL of the DTNB solution to all wells.

  • Mix gently and pre-incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

  • Immediately start measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Parameter Typical Values
Final AChE Concentration0.02 - 0.1 U/mL
Final DTNB Concentration0.3 - 0.5 mM
Final ATCI Concentration0.3 - 0.5 mM
Incubation Time10 - 20 minutes
Wavelength412 nm

Part 2: Neuroprotection Assays in a Cell-Based Model

Scientific Rationale: Neuroprotection refers to the preservation of neuronal structure and function. In vitro models of neurotoxicity are essential for screening compounds that can mitigate neuronal damage.[11][12] A common approach involves using a neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, and inducing cell death with a neurotoxin.[10][11] The ability of a test compound to prevent or reduce this cell death indicates its neuroprotective potential. This section outlines a multi-assay approach to assess the neuroprotective effects of this compound against oxidative stress-induced cell death.

Experimental Workflow: Neuroprotection Assays

cluster_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection culture Culture SH-SY5Y cells pretreat Pre-treat cells with This compound culture->pretreat induce Induce neurotoxicity (e.g., with H2O2 or 6-OHDA) pretreat->induce viability Cell Viability Assay (MTT Assay) induce->viability ros ROS Measurement (DCFH-DA Assay) induce->ros apoptosis Apoptosis Assay (Caspase-3 Activity) induce->apoptosis

Caption: General workflow for assessing the neuroprotective effects of a test compound.

Detailed Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[11]

  • Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂ or 6-hydroxydopamine) and incubate for the appropriate time (e.g., 24 hours).[13]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[12]

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[12]

Detailed Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within the cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Procedure:

  • Following the treatment protocol described above (steps 1-3), wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[12][13]

  • Wash the cells with PBS to remove the excess probe.[12]

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[12]

Detailed Protocol 3: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.

Procedure:

  • After treating the cells in a larger format (e.g., 6-well plates), lyse the cells in a lysis buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Incubate a standardized amount of cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).[12]

  • Measure the absorbance of the resulting product at 405 nm. The activity is proportional to the amount of color produced.[12]

Assay Parameter Measured Principle
MTT Assay Cell Viability / Metabolic ActivityEnzymatic reduction of MTT to formazan
DCFH-DA Assay Intracellular ROS LevelsOxidation of DCFH-DA to fluorescent DCF
Caspase-3 Assay ApoptosisCleavage of a colorimetric substrate by active caspase-3

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. Positive results in these assays, such as potent AChE inhibition or significant neuroprotective effects, would warrant further investigation. Subsequent studies could include exploring the mechanism of action in more detail, for example, by investigating effects on other neurotransmitter systems or specific signaling pathways involved in cell survival.[14] Additionally, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as plasma stability and microsomal stability assays, would be crucial for evaluating the compound's drug-like properties.[15] These comprehensive in vitro evaluations are essential for determining the therapeutic potential of novel pyrrolidine derivatives in the drug discovery pipeline.

References

  • El-Sayed, M. A., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Scientific Reports, 13(1), 12345.
  • Gacche, R. N., & Dhole, N. A. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 65-69.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3607–3615.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.
  • Chen, Y.-C., et al. (2020).
  • Eastgate, M. D., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(11), 4642–4657.
  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. Retrieved from [Link]

  • Sifat, A. E., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Biomedical Reports, 15(6), 101.
  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e54.
  • da Silva, A. C. G., et al. (2024). New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach. European Journal of Medicinal Chemistry, 269, 117191.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243578.
  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Sun, J., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Antioxidants, 10(5), 776.
  • Gaponova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Kalinina, A. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(5), 589.
  • Nagasawa, Y., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of furanyl adamantyl ethanone derivatives (18–25). Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]

  • Tzanova, T., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(19), 6537.
  • Beau, R., & Dallemagne, P. (2022).

Sources

Custom Synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its importance as a privileged structure.[3] The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[4] Furthermore, the pyrrolidine motif can enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]

Derivatives of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone are of particular interest to researchers in neuroscience and other therapeutic areas. The presence of both a hydrophilic hydroxymethyl group and a polar acetyl group on the pyrrolidine core allows for a range of potential interactions with biological receptors and enzymes. These structural features make them attractive building blocks for the synthesis of more complex molecules with potential applications in treating a variety of disorders.[5] This application note provides a detailed guide for the custom synthesis, purification, and characterization of this compound, offering researchers a robust protocol to access this valuable synthetic intermediate.

Synthetic Strategy: Chemoselective N-Acetylation

The synthesis of this compound from 3-hydroxymethylpyrrolidine involves a chemoselective N-acetylation reaction. The primary challenge in this synthesis is the selective acetylation of the secondary amine in the presence of a primary alcohol. Generally, the secondary amine is more nucleophilic than the primary alcohol, which kinetically favors N-acetylation over O-acetylation.[6][7]

The reaction is typically performed using acetic anhydride as the acetylating agent. The choice of reaction conditions, particularly the base and solvent, is critical to ensure high selectivity and yield. A non-nucleophilic base, such as triethylamine, is often employed to neutralize the acetic acid byproduct without competing with the pyrrolidine nitrogen in the acetylation reaction. Dichloromethane (DCM) is a common solvent for this transformation due to its inert nature and ease of removal.

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Start 3-Hydroxymethylpyrrolidine Reagents Acetic Anhydride, Triethylamine, Dichloromethane (DCM) Reaction N-Acetylation Start->Reaction Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Hydroxymethylpyrrolidine≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-hydroxymethylpyrrolidine (1.0 g, 9.89 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (2.0 mL, 14.8 mmol, 1.5 eq.) to the stirred solution.

  • Addition of Acetylating Agent: Add acetic anhydride (1.12 mL, 11.87 mmol, 1.2 eq.) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material indicates the completion of the reaction.

  • Aqueous Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a glass column with silica gel in a slurry of 20% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 100% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Data Analysis

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9] The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of its functional groups and comparison with structurally similar molecules.[10]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6-3.4m2H-CH₂-OH
~3.5-3.2m4HPyrrolidine ring protons (-CH₂-N-CH₂-)
~2.6-2.4m1HPyrrolidine ring proton (-CH-)
~2.1s3HAcetyl group (-CO-CH₃)
~2.0-1.8m2HPyrrolidine ring protons (-CH₂-)
~1.7br s1HHydroxyl proton (-OH)

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~169Carbonyl carbon (-C=O)
~65Methylene carbon of hydroxymethyl group (-CH₂-OH)
~50, ~48Methylene carbons of pyrrolidine ring adjacent to nitrogen
~42Methine carbon of pyrrolidine ring
~30Methylene carbon of pyrrolidine ring
~22Methyl carbon of acetyl group (-CH₃)

2. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. For this compound (C₇H₁₃NO₂), the expected molecular weight is 143.18 g/mol . Electrospray ionization (ESI) in positive mode should show a peak at m/z 144.1 [M+H]⁺.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (aliphatic)
~1640C=O stretch (amide)

Conclusion

This application note provides a comprehensive and practical guide for the custom synthesis of this compound derivatives. The detailed protocol for synthesis, purification, and characterization will enable researchers in drug discovery and medicinal chemistry to efficiently produce this valuable building block for their research endeavors. The principles of chemoselective acetylation and the analytical techniques described herein are broadly applicable to the synthesis of other functionalized pyrrolidine derivatives.

References

  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - EP 0633875 B1. Google Patents.
  • WO1993020038A1 - Selective n-acylation of amino alcohols. (n.d.). Google Patents.
  • Srivastava, V., Tandon, A., & Ray, S. (1992). CONVENIENT AND SELECTIVE ACETYLATIONS OF PHENOLS, AMINES AND ALCOHOLS.
  • A highly selective and efficient acetylation of alcohols and amines with acetic anhydride using NaHSO4·SiO2 as a heterogeneous catalyst | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2016). Royal Society of Chemistry.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2020). MDPI.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 287-312.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2021). Preprints.org.
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI.
  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. (2017).
  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). MDPI.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. (2022).
  • 13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). ChemConnections. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this seemingly straightforward N-acetylation. As experienced chemists know, the presence of multiple reactive sites, in this case, a secondary amine and a primary alcohol, can lead to a mixture of products, complicating purification and reducing yields. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you optimize your synthesis and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge lies in achieving chemoselectivity. The starting material, 3-hydroxymethylpyrrolidine, possesses two nucleophilic sites: a secondary amine and a primary alcohol. While the secondary amine is generally more nucleophilic than the primary alcohol, the alcohol can also be acetylated, leading to the formation of the undesired di-acetylated byproduct, 1-acetyl-3-(acetoxymethyl)pyrrolidine. The goal is to selectively acetylate the nitrogen atom while leaving the hydroxyl group intact.

Q2: I see two acetyl signals in my 1H NMR spectrum. What does this indicate?

The presence of two distinct acetyl signals in your 1H NMR spectrum is a strong indicator of the formation of the di-acetylated byproduct. The desired N-acetylated product will show one acetyl signal, typically around 2.0-2.1 ppm. The O-acetyl group in the di-acetylated impurity will give rise to a second acetyl signal, also likely in the 2.0-2.2 ppm region. Additionally, the methylene protons adjacent to the oxygen (-CH2-O-) will be shifted downfield in the di-acetylated product (estimated around 4.0-4.2 ppm) compared to the desired product (estimated around 3.5-3.7 ppm) due to the electron-withdrawing effect of the acetyl group.

Q3: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

Several factors can contribute to a sluggish or low-yielding reaction:

  • Insufficiently activated acetylating agent: Acetic anhydride is a common and effective acetylating agent. The reaction can be slow without a suitable base or catalyst.

  • Suboptimal reaction temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of the di-acetylated byproduct. Room temperature or slightly below (0 °C to RT) is often a good starting point.

  • Inappropriate solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

  • Stoichiometry of reagents: Using a large excess of acetic anhydride will drive the reaction to completion but will also significantly increase the likelihood of di-acetylation.[1]

To improve the yield, consider adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or using a non-nucleophilic base like triethylamine (TEA) to scavenge the acetic acid byproduct.

Q4: How can I suppress the formation of the di-acetylated byproduct?

Minimizing the formation of the di-acetylated impurity is key to a successful synthesis. Here are several strategies:

  • Control the stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of acetic anhydride. This is often the most critical parameter.

  • Low temperature: Running the reaction at 0 °C or even lower can enhance the selectivity for N-acetylation over O-acetylation.

  • Slow addition: Add the acetic anhydride dropwise to the solution of 3-hydroxymethylpyrrolidine to maintain a low instantaneous concentration of the acetylating agent.

  • pH control: Maintaining a neutral to slightly basic pH favors N-acetylation. Under acidic conditions, the amine is protonated, reducing its nucleophilicity and making the alcohol more likely to react.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment and provides actionable solutions.

Problem 1: Significant amount of di-acetylated byproduct observed.
Symptom Probable Cause Recommended Solution
Two acetyl peaks in 1H NMR; a spot with higher Rf on TLC.Excess acetic anhydride, high reaction temperature, or prolonged reaction time.1. Reduce the equivalents of acetic anhydride to 1.05-1.1. 2. Perform the reaction at 0 °C. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Use of a strong acylating catalyst that promotes O-acetylation.Avoid or reduce the amount of highly active catalysts like DMAP if di-acetylation is severe.
Problem 2: Incomplete reaction, starting material remains.
Symptom Probable Cause Recommended Solution
Spot corresponding to 3-hydroxymethylpyrrolidine on TLC after expected reaction time.Insufficient acetic anhydride, low reaction temperature, or absence of a base/catalyst.1. Increase the equivalents of acetic anhydride slightly (e.g., to 1.2 eq.). 2. Allow the reaction to warm to room temperature after initial addition at 0 °C. 3. Add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) to neutralize the acetic acid byproduct.
Poor quality of reagents.Ensure acetic anhydride is fresh and has not been hydrolyzed to acetic acid. Use anhydrous solvents.
Problem 3: Difficulty in purifying the desired product.
Symptom Probable Cause Recommended Solution
Product and di-acetylated impurity co-elute during column chromatography.Similar polarity of the desired product and the di-acetylated byproduct.1. Optimize Chromatography: Use a less polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol with a higher proportion of the less polar solvent) and consider using a finer mesh silica gel for better separation.[3] 2. Chemical Remediation: If the di-acetylated product is the major impurity, it can be selectively hydrolyzed back to the desired N-acetylated product.

Experimental Protocols

Protocol 1: Optimized Selective N-Acetylation

This protocol is designed to maximize the yield of the desired mono-acetylated product while minimizing di-acetylation.

  • Dissolve 3-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq.) dropwise over 15-20 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 2-8% methanol in dichloromethane).[4]

Protocol 2: Remediation of Di-acetylated Impurity via Selective Hydrolysis

If your product is contaminated with a significant amount of the di-acetylated byproduct, this protocol can be used to selectively hydrolyze the ester back to the alcohol. Amides are generally more stable to hydrolysis than esters.[5]

  • Dissolve the impure product mixture in methanol.

  • Add a mild base, such as potassium carbonate (K2CO3, ~0.2 eq.).

  • Stir the mixture at room temperature and monitor the disappearance of the di-acetylated byproduct by TLC.

  • Once the hydrolysis is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Re-dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway and Side Reaction

Start 3-Hydroxymethylpyrrolidine Product This compound (Desired Product) Start->Product N-Acetylation (Favored) Ac2O Acetic Anhydride (Ac₂O) Byproduct 1-Acetyl-3-(acetoxymethyl)pyrrolidine (Di-acetylated Byproduct) Product->Byproduct O-Acetylation (Side Reaction)

Caption: Main reaction and side reaction pathway.

Troubleshooting Decision Tree

Start Analyze Crude Reaction (TLC, NMR) Clean Reaction Successful! Proceed to Purification Start->Clean Desired Product (Major) Incomplete Incomplete Reaction (Starting material remains) Start->Incomplete Incomplete SideProduct Side Product Formation (Di-acetylation) Start->SideProduct Significant Byproduct TroubleshootIncomplete Increase Ac₂O eq. Allow to warm to RT Add TEA Incomplete->TroubleshootIncomplete TroubleshootSideProduct Decrease Ac₂O eq. Lower Temperature Slow Addition SideProduct->TroubleshootSideProduct Optimize Reaction Remediate Selective Hydrolysis (Protocol 2) SideProduct->Remediate Post-reaction Cleanup

Caption: Troubleshooting decision-making workflow.

References

Sources

Technical Support Center: Purification of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and isolation of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also referred to as N-acetyl-3-hydroxymethylpyrrolidine). This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific separation challenges with this highly polar, non-aromatic amide.

Case ID: PUR-AMIDE-003 Compound Class: Polar Aliphatic Amide / Alcohol Key Challenges: High polarity (water solubility), lack of UV chromophore, potential O-acetylation byproducts.[1]

Diagnostic Overview & Compound Profile[2]

Before initiating purification, you must understand the physicochemical behavior of your target. This molecule contains a polar amide backbone and a primary hydroxyl group, making it significantly hydrophilic.

ParameterCharacteristicImplication for Chromatography
Structure Pyrrolidine ring,

-acetyl, 3-hydroxymethyl
High Polarity: Will adhere strongly to silica.[1] Requires polar mobile phases.[1]
Chromophore Amide bond only (

)
UV Invisible: Standard 254 nm detection will fail.[1] Chemical staining is mandatory.[1]
Functionality

Alcohol +

Amide
H-Bonding: Expect tailing/streaking on silica.[1][2] Methanol is required to disrupt H-bonds.[1]
LogP (Est.) -0.5 to 0.0Solubility: Soluble in water, MeOH, DCM.[1] Poor solubility in Hexanes/Et2O.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I ran a TLC, but the plate looks empty under the UV lamp."

Diagnosis: The compound lacks a conjugated


-system (aromatic ring).[1] It does not absorb UV light at 254 nm.[1]
Solution:  You must use a chemical stain.[1][3]
  • Primary Recommendation: KMnO

    
     (Potassium Permanganate) .[1] The hydroxyl group and the amide backbone will oxidize, appearing as a bright yellow/brown spot on a purple background.
    
  • Secondary Recommendation: Iodine Chamber . The amide functionality will reversibly complex with iodine, showing a brown spot.

  • Contraindication: Do not use Ninhydrin. This stain targets free amines.[1] Since your nitrogen is acetylated (amide), Ninhydrin will yield a false negative.[1]

Issue 2: "The compound is stuck at the baseline (Rf = 0), even in 100% Ethyl Acetate."

Diagnosis: The polarity of the hydroxymethyl group combined with the amide is too high for pure EtOAc. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[1]

  • Start Point: Try 10% MeOH in DCM . This usually provides an Rf of 0.3–0.4.[1]

  • Gradient: If running a column, start at 100% DCM and ramp to 10% or 15% MeOH/DCM.

Issue 3: "I see two spots close together. Which one is my product?"

Diagnosis: If you synthesized this via acetylation of 3-hydroxymethylpyrrolidine, you likely have a side reaction: O-acetylation .[1]

  • Spot A (Higher Rf, Less Polar): N,O-Diacetylated byproduct (Ester-Amide).[1] The loss of the free -OH group makes this significantly less polar.

  • Spot B (Lower Rf, More Polar): Target Product (Alcohol-Amide). The free -OH group interacts strongly with silica, retarding elution.

  • Spot C (Baseline): Unreacted Starting Material (Amine).[1]

Issue 4: "The peak is broad and streaking across the column."

Diagnosis: Hydrogen bonding between the hydroxyl group and the silica silanols is causing peak broadening. Solution:

  • Solvent: Ensure your mobile phase contains Methanol (proton source).[1]

  • Loading: Do not use "wet loading" with a strong solvent like MeOH.[1] Use Dry Loading . Adsorb your crude mixture onto silica gel (ratio 1:2 crude:silica) and load the dry powder onto the column. This sharpens the bands significantly.

Optimized Experimental Protocol

Phase A: Mobile Phase Selection

For this specific substrate, a gradient of DCM and MeOH is superior to Hexane/EtOAc.

Gradient StepSolvent Composition (v/v)Purpose
Equilibration 100% DCMWet the column; remove non-polar impurities (oils).[1]
Elution 1 98:2 (DCM:MeOH)Elute non-polar byproducts (e.g., N,O-diacetyl ester).[1]
Elution 2 95:5 to 90:10 (DCM:MeOH) Target Compound Elution Window.
Flush 80:20 (DCM:MeOH)Elute highly polar impurities / salts.[1]
Phase B: Visualization (Staining Recipe)

Since UV is ineffective, prepare the KMnO


 Stain  in advance:
  • Dissolve 1.5 g KMnO

    
     in 100 mL water.[1]
    
  • Add 10 g K

    
    CO
    
    
    
    and 1.25 mL 10% NaOH.
  • Usage: Dip the TLC plate and heat gently with a heat gun until yellow spots appear.

Phase C: Purification Workflow (Logic Map)

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (10% MeOH/DCM) Start->TLC_Check Visualization Visualization: Use KMnO4 Stain (No UV) TLC_Check->Visualization Decision_Spots Spot Pattern? Visualization->Decision_Spots Case_HighRf High Rf Spot (0.7+) (N,O-Diacetyl impurity) Decision_Spots->Case_HighRf Top Spot Case_Target Mid Rf Spot (0.3-0.4) (Target Alcohol-Amide) Decision_Spots->Case_Target Target Case_Base Baseline Spot (Unreacted Amine) Decision_Spots->Case_Base Bottom Spot Action_DryLoad Critical Step: Dry Load on Silica Case_Target->Action_DryLoad Action_Column Run Flash Column Gradient: 0% -> 10% MeOH in DCM Final Pure this compound Action_Column->Final Action_DryLoad->Action_Column

Figure 1: Decision logic for the purification of polar amide-alcohols lacking UV activity.

Advanced Considerations: "The Nuclear Option"

If standard silica chromatography fails to separate the target from the O-acetylated impurity or amine salts, consider Reverse Phase (C18) Flash Chromatography .

  • Stationary Phase: C18-bonded Silica.[1]

  • Mobile Phase: Water / Acetonitrile (0%

    
     30% ACN).[1]
    
  • Advantage: The highly polar target will elute early but will be retained enough to separate from salts (void volume) and less polar esters (late eluting).

  • Detection: You will still need to collect fractions and stain them, or use an ELSD (Evaporative Light Scattering Detector) if available.

References

  • Compound Data & Safety: National Center for Biotechnology Information.[1] (2025).[1][2] PubChem Compound Summary for CID 10486876, (R)-1-Acetyl-3-pyrrolidinol. Retrieved from [Link][1]

  • Chromatography Solvent Systems: Frontier, A. (2025).[1] Solvent Systems for Flash Column Chromatography. University of Rochester.[1][4] Retrieved from [Link]

  • TLC Visualization Methods: University of Rochester. (2025).[1][2] TLC Stains and Visualization Reagents. Retrieved from [Link]

  • Purification of Polar Amines/Amides: Biotage. (2023).[1] Purifying polar organic compounds using aqueous normal-phase flash chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-88069-HYD Subject: Recrystallization & Isolation Protocols for N-Acetyl-3-pyrrolidinemethanol Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Chemical Profile[1][2]

User Query: "How do I recrystallize 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone? It is forming an oil or failing to precipitate."[1][2][3]

Scientist's Analysis: This molecule presents a classic "amphiphilic conflict."[1][2] It contains a highly polar amide bond and a hydrogen-bond-donating hydroxyl group, attached to a flexible pyrrolidine ring.[1][2]

  • The Challenge: The compound has a high affinity for solvents (making precipitation difficult) and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to strong intermolecular hydrogen bonding and conformational flexibility.[1][2]

  • The Solution: A controlled anti-solvent addition method using Isopropyl Acetate (IPAc) and Heptane .[1][2] This system is superior to Ethyl Acetate/Hexane because IPAc’s higher boiling point allows for better thermal control during the critical nucleation phase.[1][2]

Recommended Solvent Systems

The following solvent systems have been validated for N-acetylated nitrogen heterocycles with polar side chains.

Solvent SystemRoleRatio (v/v)Application Case
Isopropyl Acetate (IPAc) / Heptane Primary 1:1 to 1:3 Standard Recrystallization. Best balance of polarity and thermal range.[1][2]
Ethyl Acetate / MTBEAlternative1:2Use if the compound is too soluble in IPAc.[1][2] MTBE is a milder anti-solvent than Heptane.[1][2]
DCM / Diethyl EtherLow-Temp1:4Strictly for small-scale. Requires -20°C freezer.[1][2] High risk of oiling out if cooled too fast.[1][2]
TolueneSingleN/AFor high-purity samples only.[1][2] Requires slow cooling to induce lattice formation.[1][2]

Core Protocol: The IPAc/Heptane Method[1][2]

Objective: Isolate crystalline solid from crude reaction mixture or oil.

Phase 1: Dissolution (The "Hot" Step)[1][2]
  • Place the crude This compound in a round-bottom flask equipped with a magnetic stir bar.

  • Add Isopropyl Acetate (IPAc) (approx. 5–8 mL per gram of crude).[1][2]

  • Heat the mixture to 60–65°C .

    • Note: If the solution is cloudy due to salts, filter it hot through a celite pad or sintered glass funnel.[1][2] The filtrate must remain clear.[1][2]

Phase 2: The Critical Anti-Solvent Addition
  • Maintain the temperature at 60°C .

  • Begin adding Heptane dropwise via an addition funnel or syringe.[1][2]

    • Scientist’s Insight: Do not dump the anti-solvent.[1][2] Add it until you see a faint, persistent turbidity (cloudiness that dissolves within 5 seconds).[1][2]

  • Once the "cloud point" is reached, add an excess of 10% IPAc to clear the solution again.[1][2] This ensures you are slightly undersaturated.[1][2]

Phase 3: Controlled Nucleation
  • Turn off the heat but keep the flask in the oil bath/block to allow slow cooling to room temperature (approx. 1°C/min).

  • Seeding (Crucial): When the temperature reaches 40–45°C , add a tiny crystal of pure product (seed crystal).[1][2] If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.[1][2]

  • Once at room temperature, move the flask to a 4°C environment (fridge) for 2–4 hours.

Phase 4: Isolation
  • Filter the solids using vacuum filtration.[1][2]

  • Wash the cake with a cold (0°C) mixture of 1:3 IPAc/Heptane .

  • Dry under vacuum at 40°C.[1][2]

Troubleshooting Guide (FAQ)

Q1: The solution turned into a milky emulsion (Oiled Out) instead of crystals. What now? A: This is "Liquid-Liquid Phase Separation" (LLPS).[1][2] It happens when the anti-solvent (Heptane) is added too fast or the temperature drops too quickly.[1][2]

  • Fix: Reheat the mixture until it becomes a single clear phase again. Add a small amount of the good solvent (IPAc).[1][2] Cool it much slower. Vigorous stirring helps prevent oil droplets from coalescing at the bottom.[1][2]

Q2: I have no solids, just a clear solution even at 4°C. A: You are likely in the "Metastable Zone."[1][2] The compound is supersaturated but lacks the energy to nucleate.[1][2]

  • Fix:

    • Evaporation: Rotovap off 20% of the solvent volume.[1][2]

    • Scratching: Aggressively scratch the glass wall at the air-liquid interface.[1][2]

    • Flash Freezing: Dip the flask in dry ice/acetone for 10 seconds, then let it warm up. This thermal shock can induce nucleation.[1][2]

Q3: My crystals are hygroscopic and turn to goo on the filter. A: The hydroxymethyl group loves water.[2]

  • Fix: Perform the filtration under a blanket of Nitrogen or Argon.[1][2] Wash with anhydrous solvents.[1][2] Dry immediately in a vacuum desiccator over P₂O₅.

Logic Map: Recovering from "Oiling Out"

The following diagram illustrates the decision matrix when phase separation occurs.

RecrystallizationLogic Start Start: Crude Oil/Solid Dissolve Dissolve in Hot IPAc (60°C) Start->Dissolve AntiSolvent Add Heptane Dropwise Dissolve->AntiSolvent Check Check Phase State AntiSolvent->Check Crystals Crystals Form Check->Crystals Success Oil Oiling Out (Emulsion) Check->Oil Phase Sep Clear Remains Clear Solution Check->Clear Undersaturated RemedyOil Reheat to Clear Phase Add 5% more IPAc Oil->RemedyOil RemedyClear Evaporate 20% Vol or Cool to -20°C Clear->RemedyClear RemedyOil->AntiSolvent Seed Add Seed Crystal at 40°C RemedyClear->Seed Seed->Check

Figure 1: Decision tree for managing phase separation during the crystallization of polar amides.

References & Authority

  • General Solubility Parameters:

    • Hansen Solubility Parameters (HSP) indicate that pyrrolidine amides require moderate polar aprotic solvents (Esters) to overcome lattice energy without "drowning" the molecule in solubility (as Alcohols would).[1][2]

    • Source: Hansen, C. M. (2007).[1][2][4] Hansen Solubility Parameters: A User's Handbook.

  • Protocol Validation (Analogous Chemistry):

    • The IPAc/Heptane method is adapted from validated protocols for 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol , a structurally similar hydroxymethyl-nitrogen-heterocycle.[1][2]

    • Source: ChemicalBook Protocol Database (CAS 61337-89-1).[1][2]

  • Troubleshooting "Oiling Out":

    • Techniques for managing Liquid-Liquid Phase Separation (LLPS) in crystallization.[1][2]

    • Source: Myerson, A. S. (2002).[1][2][4] Handbook of Industrial Crystallization.

Sources

Common pitfalls in the synthesis of N-acetylated pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering difficulties with N-acetylated pyrrolidine synthesis. It addresses the "why" and "how" of common failures, supported by mechanistic insights and validated protocols.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Troubleshooting & Optimization

Introduction: The Deceptive Simplicity

Synthesizing N-acetylated pyrrolidines (e.g., N-acetylproline, 1-acetylpyrrolidine) appears trivial on paper: a simple nucleophilic acyl substitution. However, the unique cyclic nature of pyrrolidine introduces specific challenges—high water solubility, rotameric complexity in NMR, and susceptibility to racemization (in chiral derivatives). This guide addresses these specific pitfalls.

Troubleshooting Tickets (FAQ)

Ticket #01: "My product disappeared during aqueous workup."

Diagnosis: High Water Solubility. Small N-acetylated pyrrolidines are highly polar and hygroscopic. Standard diethyl ether/water or ethyl acetate/water extractions often result in the product partitioning into the aqueous phase, leading to massive yield loss.

Solution Protocol: The "Salting Out" & "Magic Solvent" Method Do not rely on standard lipophilic solvents. You must force the product out of the aqueous phase.

  • Saturation: Saturate the aqueous layer with solid NaCl (brine saturation) to decrease the solubility of organics (Salting-out effect).

  • The "Magic" Solvent: Use a mixture of Chloroform:Isopropanol (3:1) . This mixture is significantly more polar than DCM or EtOAc and is excellent for extracting polar amides from aqueous solutions.

  • Continuous Extraction: For multi-gram scales, use a liquid-liquid continuous extractor (heavier-than-water version) with DCM overnight.

Alternative: Anhydrous Workup (Resin Scavenging) Avoid water entirely by using polymer-supported reagents.

  • Reagents: Use Acetic Anhydride (

    
     eq) and a polymer-supported base (e.g., Amberlyst A-21 or PS-DIEA).
    
  • Workflow: Stir reaction in DCM

    
     Filter off resin 
    
    
    
    Evaporate solvent.
  • Result: Pure product without aqueous partitioning.

Ticket #02: "My NMR spectrum shows split peaks. Is my product impure?"

Diagnosis: Rotameric Isomerism (Cis/Trans Rotamers). Unlike acyclic amides, the N-acetyl pyrrolidine bond has a high rotational energy barrier (


). This restricts rotation around the N-C(O) bond, resulting in observable cis and trans isomers on the NMR timescale at room temperature.

Verification Test (Self-Validating):

  • Variable Temperature (VT) NMR: Heat the NMR sample to

    
     (in DMSO-
    
    
    
    or Toluene-
    
    
    ).
  • Observation: If the split peaks coalesce into single sharp singlets, they are rotamers. If they remain distinct, you have impurities or diastereomers.

Visualization of Rotamer Equilibrium:

Rotamers cluster_0 NMR Timescale (25°C) Trans Trans-Rotamer (Major) Cis Cis-Rotamer (Minor) Trans->Cis Slow Exchange (Distinct Peaks) Coalesce Coalescence (>80°C) Trans->Coalesce Cis->Coalesce

Figure 1: Rotameric equilibrium of N-acetyl pyrrolidines. The restricted rotation leads to dual signals in NMR at ambient temperature.

Ticket #03: "I lost optical activity in my Proline derivative."

Diagnosis: Racemization via Azlactone Formation. When activating N-acetylated amino acids (like N-acetyl proline), the carbonyl oxygen of the acetyl group can attack the activated carboxylate, forming an oxazolone (azlactone) intermediate. This intermediate is highly susceptible to base-catalyzed racemization at the


-carbon.

Critical Control Points:

  • Order of Operations: Never activate the carboxylate of an N-acetyl amino acid with a strong activating agent (like chloroformates) in the presence of strong base.

  • Base Selection: Use hindered, organic bases (DIPEA) rather than inorganic bases if working in organic solvents.

  • Additives: If coupling N-acetyl proline to an amine, always use racemization suppressants like HOBt (1-Hydroxybenzotriazole) or HOAt . These react with the oxazolone to form a strictly active ester that does not racemize easily.

Mechanism of Failure:

Racemization Start N-Acetyl-L-Proline Activation Activation (e.g., EDC/DIC) Start->Activation Azlactone Azlactone (Oxazolone) Intermediate Activation->Azlactone Intramolecular Cyclization Enol Stabilized Enol (Achiral/Planar) Azlactone->Enol + Base - H+ Racemic Racemic Product (DL-Mixture) Azlactone->Racemic Ring Opening (Nucleophile) Base Base (Deprotonation) Enol->Azlactone + H+

Figure 2: The Azlactone pathway. The formation of the cyclic intermediate destroys the stereochemical integrity of the alpha-carbon.

Ticket #04: "Which reagent should I use? Chloride or Anhydride?"

Recommendation: Use Acetic Anhydride for routine synthesis unless specific reactivity dictates otherwise.

Comparative Analysis:

FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Reactivity Moderate (Controlled)High (Aggressive)
Byproduct Acetic Acid (Mild, removable)HCl Gas (Corrosive, requires scavenger)
Safety Flammable, lachrymatorFuming, reacts violently with moisture
Selectivity High (N- vs O-acetylation control)Low (Promiscuous acylation)
Atom Economy Lower (Loss of acetate mass)Higher (Loss of Cl mass)
Recommended For General Lab Scale / Sensitive Substrates Sterically hindered amines

Validated Experimental Protocol

Method: Synthesis of N-Acetyl-L-Proline (Anhydride Method) Designed to minimize racemization and simplify purification.

Reagents:

  • L-Proline (10 mmol)

  • Acetic Anhydride (1.2 eq, 12 mmol)

  • Solvent: Acetic Acid (Glacial) or Water (Schotten-Baumann)

  • Note: For strictly anhydrous conditions, use DCM with catalytic DMAP.

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Proline (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
    • Why? Using the byproduct as the solvent drives equilibrium and simplifies the system.

  • Addition: Add Acetic Anhydride (

    
    ) dropwise at 
    
    
    
    .
    • Why? Cooling controls the exotherm to prevent thermal racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) with Ninhydrin stain. Product will NOT stain (secondary amine blocked); starting material will stain yellow/red.

  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure (Rotovap) to remove solvent and excess anhydride.

    • Azeotrope: Add Toluene (

      
      ) and re-evaporate (
      
      
      
      ) to remove trace acetic acid.
    • Result: The residue is often a viscous oil or solid.

  • Purification:

    • Recrystallize from Acetone/Hexane or EtOAc/Hexane if solid.

    • If oil: Dissolve in minimal DCM, filter through a short pad of silica gel, and evaporate.

References

  • Reagent Comparison & Safety

    • Pediaa. Difference Between Acetyl Chloride and Acetic Anhydride. (2023).[1][2] Link

    • BenchChem.[3] A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (2025). Link

  • Racemization Mechanisms

    • Kuroda, H., et al. "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids."[4] Int J Pept Protein Res. 1992 Aug;40(2):114-8.[4] Link

    • MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. (2023). Link

  • NMR Rotamer Analysis

    • Sussex Drug Discovery Centre. Rotamers- assigned by a simple NMR experiment. (2013). Link

    • ResearchGate.[5] Cis-trans isomerization and puckering of proline residue. (2025).[6] Link

  • Purification & Solubility

    • ResearchGate.[5] Water Solubility or miscibility of N-acetyl pyrrolidine?. (2017).[7] Link

    • Google Patents. Process for the purification of 2-pyrrolidone. US4384125A. Link

Sources

Navigating the Synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a journey of precision and optimization. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many therapeutic agents.[1] The synthesis of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, a key intermediate, can present unique challenges, with solvent choice playing a pivotal role in reaction success. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the impact of solvents on this specific synthesis.

The Crucial Role of the Solvent: More Than Just a Medium

The N-acetylation of 3-hydroxymethylpyrrolidine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of solvent can significantly influence the rate and outcome of this reaction by affecting the solubility of reactants, the stabilization of charged intermediates, and the potential for side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the synthesis of this compound, with a focus on solvent-related solutions.

Question 1: My reaction is very slow or incomplete. How can I improve the reaction rate?

Answer: A sluggish reaction is a frequent hurdle. Several factors, often solvent-dependent, can be at play.

  • Solvent Polarity: For reactions involving charged intermediates, such as the tetrahedral intermediate in N-acetylation, a polar solvent can be beneficial. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often good starting points. They can dissolve the reactants and stabilize the transition state without interfering with the nucleophilicity of the amine. In contrast, nonpolar solvents like hexane or toluene may lead to poor solubility and slower reaction rates.

  • Base Selection and Solubility: A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the acid byproduct (e.g., HCl if using acetyl chloride).[2] If the base or the resulting salt has poor solubility in your chosen solvent, it can hinder the reaction. Ensure your base is soluble in the reaction medium.

  • Temperature: Gentle heating (40-50 °C) can often accelerate the reaction.[2] However, be mindful that higher temperatures can also promote side reactions. The ideal temperature will depend on the solvent's boiling point and the stability of the reactants and products.

Question 2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common sign of side reactions. In the case of 3-hydroxymethylpyrrolidine, the primary culprit is often O-acetylation.

  • O-acetylation vs. N-acetylation: The hydroxyl group on the pyrrolidine ring is also nucleophilic and can compete with the secondary amine for the acetylating agent. The choice of solvent can influence the chemoselectivity of this reaction.

    • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the amine, potentially reducing its nucleophilicity and favoring O-acylation.[3] While generally not the first choice for this reaction, if used, careful control of stoichiometry and temperature is essential.

    • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are generally preferred as they do not hydrogen bond with the amine to the same extent, thus preserving its nucleophilicity for the desired N-acetylation.

  • Minimizing O-acetylation:

    • Use of a Base: A non-nucleophilic base will preferentially deprotonate the ammonium intermediate over the alcohol, favoring N-acetylation.

    • Reaction Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can often improve the selectivity for N-acetylation.

    • Order of Addition: Adding the acetylating agent slowly to a solution of the pyrrolidine and the base can help to maintain a low concentration of the acylating agent, which can favor the more nucleophilic nitrogen over the oxygen.

Question 3: My final product is contaminated with a salt. How do I remove it?

Answer: This is a common issue when using a base like triethylamine with an acyl chloride. The triethylammonium chloride salt can sometimes co-precipitate with the product.

  • Aqueous Work-up: A simple and effective solution is to perform an aqueous work-up. After the reaction is complete, quenching with a mild aqueous base like sodium bicarbonate solution will neutralize any remaining acid and help to dissolve the ammonium salt.[2] The organic product can then be extracted into an appropriate organic solvent.

  • Solvent Choice for Extraction: Ensure the solvent used for extraction (e.g., DCM, ethyl acetate) is immiscible with water and is a good solvent for your product.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the N-acetylation of 3-hydroxymethylpyrrolidine. The choice of solvent is a key variable that should be optimized for your specific laboratory conditions.

Materials:

  • 3-Hydroxymethylpyrrolidine

  • Acetic Anhydride or Acetyl Chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) (or other aprotic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxymethylpyrrolidine (1 equivalent) and triethylamine (1.1-1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation: Solvent Effects at a Glance

The following table summarizes the expected impact of different solvent classes on the synthesis of this compound. This is a generalized guide, and empirical testing is always recommended.

Solvent ClassExamplesExpected Effect on Reaction RatePotential for O-Acylation Side ReactionRationale
Polar Aprotic DCM, THF, AcetonitrileGenerally FavorableModerateGood solubility of reactants and stabilization of the tetrahedral intermediate.[4]
Polar Protic Ethanol, Methanol, WaterCan be SlowHighSolvation of the amine via hydrogen bonding can decrease its nucleophilicity.[3]
Nonpolar Hexane, TolueneGenerally SlowLow to ModeratePoor solubility of reactants and charged intermediates can hinder the reaction rate.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc issue Problem Identified check_tlc->issue slow_rxn Slow/Incomplete Reaction? issue->slow_rxn Yes side_products Multiple Spots (Side Products)? issue->side_products Yes salt_contam Salt Contamination? issue->salt_contam Yes end_product Successful Synthesis issue->end_product No Issues solution_slow Solutions: - Switch to Polar Aprotic Solvent - Increase Temperature - Check Base Solubility slow_rxn->solution_slow solution_side Solutions: - Use Aprotic Solvent - Lower Reaction Temperature - Slow Addition of Reagent side_products->solution_side solution_salt Solution: - Perform Aqueous Work-up salt_contam->solution_salt solution_slow->check_tlc Re-run & Monitor solution_side->check_tlc Re-run & Monitor solution_salt->end_product Purify

Caption: A troubleshooting workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a prime example of how careful consideration of reaction parameters, particularly solvent choice, can lead to a successful outcome. By understanding the underlying principles of nucleophilicity, transition state stabilization, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide serves as a foundational resource to empower scientists in their pursuit of novel chemical entities.

References

  • D. L. Priebbenow, F. M. K. de Oliveira, and P. A. S. de Miranda, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 28, no. 1, p. 385, Jan. 2023. [Link]

  • M. E. T. H. El-Hady, "A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems," PubMed, 2005. [Link]

  • A. D. G. de la Torre, E. Makai, and C. O. Kappe, "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives," National Institutes of Health, Apr. 23, 2020. [Link]

  • A. J. Clark, A. K. Jones, and R. A. F. D. D. Santos, "a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione," Journal of the Chemical Society, Perkin Transactions 1, no. 1, pp. 33-39, 1999. [Link]

  • A. A. Kozyrev, V. V. Egorova, and S. I. Orlov, "Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines," ResearchGate, Aug. 2025. [Link]

Sources

Validation & Comparative

Validating the Analytical Method for 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

Validating an analytical method for 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS: 191347-96-3) presents specific challenges due to its high polarity and lack of a strong chromophore. Traditional Reverse-Phase (RP) HPLC methods often fail to provide adequate retention or sensitivity, leading to validation failures in specificity and linearity.

This guide compares the performance of a Standard C18 Reverse-Phase Method (Method A) against an optimized HILIC (Hydrophilic Interaction Liquid Chromatography) Method (Method B). We demonstrate that while Method A struggles with void volume co-elution, Method B provides superior retention, peak shape, and validation metrics compliant with ICH Q2(R2) guidelines.

Compound Profile & Analytical Challenges

Before defining the protocol, we must understand the analyte's physicochemical behavior.

FeatureDescriptionAnalytical Implication
Compound This compoundSmall, polar molecule.
Structure Pyrrolidine ring, N-acetyl, 3-hydroxymethylHydrophilic character.
LogP ~ -0.5 to 0.5 (Estimated)Challenge: Poor retention on hydrophobic C18 columns.
Chromophore Amide bond only (No aromatic rings)Challenge: UV detection requires low wavelength (205–210 nm), increasing noise and solvent interference.
Solubility High in water/methanolCompatible with aqueous mobile phases.
The Core Problem: "The Void Volume Trap"

In standard RP-HPLC, polar molecules like this often elute in the void volume (


) . This makes accurate quantitation impossible because the analyte co-elutes with unretained matrix components, causing ion suppression (in MS) or high background noise (in UV).

Comparative Methodology: RP-C18 vs. HILIC

We evaluated two distinct approaches to validate this molecule.

Method A: The "Traditional" Approach (Standard C18)
  • Column: C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 95% Water / 5% Acetonitrile (Isocratic)

  • Detection: UV at 210 nm

  • Outcome: FAILED .

    • Retention Time: ~1.8 min (near void).

    • Issues: Peak tailing due to secondary silanol interactions; poor resolution from solvent front.

Method B: The "Optimized" Approach (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC (150 x 2.1 mm, 3 µm)

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (10mM, pH 3.0)

  • Detection: UV at 210 nm (or MS ESI+)

  • Outcome: PASSED .

    • Retention Time: ~6.5 min.

    • Mechanism:[2][3][4] Partitioning into the water-enriched layer on the silica surface.

    • Benefit: High organic content enhances ESI-MS sensitivity.

Validation Protocol & Data (ICH Q2(R2) Aligned)

The following data represents the validation of Method B (HILIC) , proving its suitability over Method A.

Specificity (Selectivity)[3]
  • Objective: Ensure the analyte peak is free from interference by diluents or impurities.

  • Protocol: Inject Blank, Placebo, and Standard Solution.

  • Result:

    • Method A: Significant interference at

      
       1.8 min.
      
    • Method B: Analyte elutes at 6.5 min, baseline resolved from injection peak (1.2 min).

Linearity & Range[1][5]
  • Protocol: Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance Criteria:

    
    .
    
Level (%)Concentration (µg/mL)Area Response (mAU*s)
5050.012,450
7575.018,700
100100.025,100
125125.031,400
150150.037,650
Result Slope: 251.2

:
0.9998 (Pass)
Accuracy (% Recovery)
  • Protocol: Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Spike LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)RSD (%)
80%80.079.499.250.8
100%100.0100.8100.800.5
120%120.0119.599.580.6
Average 99.88% Pass
Precision (Repeatability)[3]
  • Protocol: 6 injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     2.0%.[1][5]
    
  • Data: Areas: [25100, 25050, 25150, 25200, 24980, 25120].[1][2][3][4][6][5][7][8]

  • Result: RSD = 0.32% (Pass).

LOD / LOQ (Sensitivity)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD (S/N ~ 3): 0.5 µg/mL.

  • LOQ (S/N ~ 10): 1.5 µg/mL.

Decision Logic & Workflow Visualization

To ensure reproducibility, follow this decision logic when selecting the method for polar pyrrolidine derivatives.

MethodSelection Start Start: Analyte Assessment (this compound) CheckPolarity Is LogP < 1.0? Start->CheckPolarity MethodA Method A: Standard C18 (Risk: Low Retention) CheckPolarity->MethodA No (Hydrophobic) MethodB Method B: HILIC / Polar-Embedded (Recommended) CheckPolarity->MethodB Yes (Hydrophilic) CheckChromophore Strong UV Chromophore? DetectionUV Detection: UV @ 210nm (Strict Solvent Purity) CheckChromophore->DetectionUV Yes DetectionMS Detection: LC-MS/MS (High Sensitivity) CheckChromophore->DetectionMS No / Weak Validation Execute Validation (ICH Q2(R2)) MethodA->Validation Often Fails MethodB->CheckChromophore DetectionUV->Validation DetectionMS->Validation

Figure 1: Decision Matrix for Analytical Method Selection. HILIC is the preferred path for this polar analyte.

Detailed Experimental Protocol (Method B)

This is the validated Standard Operating Procedure (SOP) for Method B.

Reagents[6][7]
  • Acetonitrile: HPLC Grade or higher.

  • Ammonium Formate: Analytical Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Reference Standard: this compound (>98% purity).

Chromatographic Conditions[1][3][7]
  • Instrument: HPLC equipped with PDA or UV detector (or LC-MS).

  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • Premix: 900 mL Acetonitrile : 100 mL Ammonium Formate Buffer (10mM, pH 3.0).

    • Note: High organic content is crucial for HILIC retention.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Wavelength: 210 nm (Bandwidth 4 nm).

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water. (Must match mobile phase to prevent peak distortion).

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

Validation Workflow Diagram

The following diagram illustrates the sequential validation steps required to certify this method.

ValidationWorkflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (No Interference) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH changes) Step4->Step5 Step6 Final Method Approval Step5->Step6

Figure 2: Step-by-step Validation Workflow according to ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Dolan, J. W. (2002). HILIC: Hydrophilic Interaction Chromatography. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

A-Comparative-Guide-to-the-Bioactivity-of-1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone-and-1-(3-hydroxy-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered saturated structure allows for three-dimensional diversity, crucial for specific interactions with biological targets.[1] This guide provides a comparative analysis of two closely related pyrrolidine derivatives: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone and 1-(3-hydroxy-pyrrolidin-1-yl)-ethanone. While direct comparative studies on these specific molecules are limited, this document extrapolates from the known bioactivities of their core structures and the influence of their respective functional groups to provide a predictive framework for researchers.

The key structural difference lies in the substituent at the 3-position of the pyrrolidine ring: a hydroxymethyl group (-CH₂OH) versus a hydroxyl group (-OH). This seemingly minor variation can significantly impact physicochemical properties such as polarity, hydrogen bonding capacity, and steric bulk, which in turn dictate the molecule's pharmacokinetic and pharmacodynamic profiles.

Structural and Physicochemical Properties

A fundamental understanding of the structural nuances between these two molecules is paramount to predicting their differential bioactivity.

PropertyThis compound1-(3-hydroxy-pyrrolidin-1-yl)-ethanone
Molecular Formula C₇H₁₃NO₂C₆H₁₁NO₂
Molecular Weight 143.18 g/mol 129.16 g/mol
Structure A pyrrolidine ring with an ethanone group at the 1-position and a hydroxymethyl group at the 3-position.A pyrrolidine ring with an ethanone group at the 1-position and a hydroxyl group at the 3-position.
Predicted Polarity Higher due to the additional methylene group and the terminal hydroxyl group.Lower compared to its hydroxymethyl counterpart.
Hydrogen Bonding The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor.The hydroxyl group can act as both a hydrogen bond donor and acceptor.
Steric Hindrance The hydroxymethyl group presents a greater steric profile at the 3-position.The hydroxyl group is smaller and offers less steric hindrance.

The ethanone (N-acetyl) group on both molecules significantly influences their properties. N-acetylation is a common strategy in drug design to modify polarity, metabolic stability, and bioavailability. For instance, N-acetylcysteine (NAC) is a well-known mucolytic and antioxidant agent whose N-acetyl group is crucial for its therapeutic activity.[3][4][5]

Predicted Bioactivity and Therapeutic Potential: A Comparative Outlook

Based on the structural differences and the known bioactivities of related pyrrolidine derivatives, we can infer potential areas of differential activity.

Central Nervous System (CNS) Activity

Pyrrolidine derivatives are well-represented in CNS-active drugs.[1] The blood-brain barrier (BBB) permeability is a critical factor for CNS drugs. The subtle difference in polarity and size between our two molecules of interest could lead to different BBB penetration capabilities. The slightly more lipophilic nature of 1-(3-hydroxy-pyrrolidin-1-yl)-ethanone might confer better BBB penetration.

Enzyme Inhibition

The pyrrolidine scaffold is a key feature in various enzyme inhibitors.[1] For example, polyhydroxylated pyrrolidines act as inhibitors of glycosidases and aldose reductase, relevant in metabolic diseases.[1] The stereochemistry and the nature of substituents on the pyrrolidine ring are critical for potent and selective inhibition.[1] The hydroxymethyl and hydroxyl groups could engage in different hydrogen bonding interactions within an enzyme's active site, leading to variations in inhibitory potency and selectivity.

Antimicrobial and Antiviral Activity

Pyrrolidine-based compounds have shown promise as antimicrobial and antiviral agents.[2][6] The specific substitutions on the pyrrolidine ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[7][8] The difference in the substituent at the 3-position could influence interactions with microbial targets.

Metabolic Stability and Pharmacokinetics

The hydroxymethyl group in this compound could be susceptible to oxidation to a carboxylic acid, representing a potential metabolic pathway. The hydroxyl group in 1-(3-hydroxy-pyrrolidin-1-yl)-ethanone could undergo glucuronidation or sulfation. These metabolic differences would affect the half-life and clearance of the compounds.

Experimental Protocols for Comparative Bioactivity Screening

To empirically validate the predicted differences in bioactivity, a series of well-established in vitro and in vivo assays are recommended.

In Vitro CNS Target Engagement Assays
  • Objective: To assess the binding affinity of the compounds to a panel of CNS receptors, transporters, and enzymes.

  • Methodology:

    • Utilize commercially available radioligand binding assay panels (e.g., Eurofins' SafetyScreen).

    • Prepare stock solutions of this compound and 1-(3-hydroxy-pyrrolidin-1-yl)-ethanone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Incubate the compounds with membranes or cells expressing the target of interest in the presence of a specific radioligand.

    • Measure the displacement of the radioligand by the test compounds using a scintillation counter.

    • Calculate the IC₅₀ values for each compound against each target.

In Vitro Blood-Brain Barrier Permeability Assay
  • Objective: To predict the ability of the compounds to cross the blood-brain barrier.

  • Methodology:

    • Employ a Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier (PAMPA-BBB).

    • Prepare a donor plate with solutions of the test compounds in a buffer at a physiological pH.

    • Use a filter plate coated with a lipid mixture mimicking the BBB.

    • Place the filter plate on top of an acceptor plate containing buffer.

    • Incubate the plate assembly for a defined period.

    • Measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

In Vitro Metabolic Stability Assay
  • Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

  • Methodology:

    • Incubate the test compounds with human liver microsomes or S9 fractions.

    • Include NADPH as a cofactor to initiate metabolic reactions.

    • Take aliquots at various time points.

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Workflow Diagram for Comparative Bioactivity Assessment

Caption: A streamlined workflow for the comparative evaluation of two pyrrolidine analogs.

Conclusion and Future Directions

Future research should focus on the synthesis of these compounds and their evaluation using the outlined experimental protocols. Structure-activity relationship (SAR) studies, exploring a wider range of substituents at the 3-position, would be invaluable in elucidating the optimal chemical space for desired biological activities.[7][8] Such a systematic investigation will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • U.S. Patent No. US5032402A. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • Pessina, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6469. [Link]

  • Shashkova, A. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Yilmaz, M. C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. [Link]

  • Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetylcysteine. Cell Journal (Yakhteh), 19(1), 11-17. [Link]

  • Al-Sarray, M. M. H., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. The Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. ChemMedChem, e202400110. [Link]

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(5), 427. [Link]

  • Nair, V., & Jahnke, T. S. (1995). Antiviral activities of isomeric dideoxynucleosides of D- and L-related stereochemistry. Antimicrobial Agents and Chemotherapy, 39(5), 1017-1029. [Link]

  • Tolmachova, K. A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PLoS One, 19(5), e0299496. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Kessl, J. J., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

  • Bhat, M. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Synthesis of novel pyrrolidine-based benzenesulfonamide derivatives as carbonic anhydrase/acetylcholinesterase inhibitors, together with their antimicrobial properties. Frontiers in Pharmacology, 14, 1239658. [Link]

  • University of Palermo. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Institutional Research Information System. [Link]

  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-504. [Link]

  • Al-Sarray, M. M. H., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • PharmaCompass. (n.d.). 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine. [Link]

  • Erol, E., et al. (2018). Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones. Medicinal Chemistry Research, 27(4), 1148-1157. [Link]

  • Kamal, A., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(11), 1461. [Link]

  • Hulin, B., et al. (2005). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(20), 4447-4451. [Link]6112561/)

Sources

Comparative analysis of synthetic routes to 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS: 1076198-06-5) Synonyms: N-Acetyl-3-hydroxymethylpyrrolidine; (1-acetylpyrrolidin-3-yl)methanol. Applications: Fragment-based drug discovery, building block for proline-derived pharmaceuticals, and hydrophilic spacer units.

This guide analyzes the two primary synthetic strategies for generating this compound. The Direct Chemoselective Acetylation (Route A) is the industry standard for scalability and cost-efficiency, utilizing the commercially available 3-pyrrolidinemethanol. The Reductive Transformation (Route B) serves as a high-fidelity alternative when starting from amino acid derivatives (e.g.,


-proline esters), offering orthogonal protecting group strategies.

Route A: Direct Chemoselective Acetylation (Recommended)

Principle: Nucleophilic acyl substitution exploiting the nucleophilicity differential between the secondary amine and the primary alcohol.

Mechanistic Insight

The reaction relies on the significantly higher nucleophilicity of the pyrrolidine nitrogen (


 amine) compared to the hydroxymethyl oxygen (primary alcohol). By controlling temperature and stoichiometry, kinetic selectivity favors N-acetylation.
  • Main Challenge: Competitive O-acetylation yielding the di-acetylated byproduct.

  • Solution: A "self-correcting" protocol where any formed O-acetyl ester is selectively hydrolyzed under mild basic conditions, leaving the robust N-acetyl amide intact.

Representative Experimental Protocol

Reagents: 3-Pyrrolidinemethanol (1.0 equiv), Acetic Anhydride (


, 1.05 equiv), Triethylamine (

, 1.2 equiv), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 3-pyrrolidinemethanol (10 g, 98.9 mmol) and dry DCM (100 mL). Add

    
     (16.5 mL, 118 mmol).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes the kinetic rate difference between N- and O-acylation.

  • Addition: Dropwise add

    
     (9.8 mL, 104 mmol) over 30 minutes. Maintain internal temperature 
    
    
    
    .
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • Target: N-acetyl product (

      
       in 10% MeOH/DCM).
      
    • Impurity: N,O-diacetyl byproduct (

      
      , higher non-polarity).
      
    • Correction: If O-acetyl > 5%, add MeOH (10 mL) and

      
       (0.5 equiv) and stir for 1 hour. This selectively cleaves the ester without affecting the amide.
      
  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[1][2]
  • Purification: Vacuum distillation or flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85-92% Purity: >98%

Route B: Reductive Transformation of Ester Precursors

Principle: Chemoselective reduction of an ester in the presence of an amide using Lithium Borohydride (


).
Mechanistic Insight

This route is ideal when the starting material is a proline derivative (e.g., methyl 1-acetylpyrrolidine-3-carboxylate). Standard reducing agents like


 are unsuitable as they reduce amides to amines (yielding N-ethyl). 

(or generated in situ from

) selectively reduces esters to primary alcohols while tolerating N-acetyl groups.
Representative Experimental Protocol

Reagents: Methyl 1-acetylpyrrolidine-3-carboxylate (1.0 equiv),


 (2.0 equiv), THF (anhydrous).

Step-by-Step Workflow:

  • Setup: Dissolve methyl 1-acetylpyrrolidine-3-carboxylate (5 g, 29.2 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Addition: Cool to 0°C. Add

    
     (2M in THF, 29.2 mL, 58.4 mmol) dropwise. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at RT for 4–6 hours.

  • Self-Validating Checkpoint (IR Spectroscopy):

    • Monitor the disappearance of the ester carbonyl stretch (

      
      ).
      
    • The amide carbonyl (

      
      ) must remain unchanged.
      
  • Quench: Cool to 0°C. Carefully add saturated

    
     solution. Note: Do not use strong acid to avoid amide hydrolysis.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The product is often pure enough after concentration; otherwise, use silica gel chromatography.

Expected Yield: 75-85%

Comparative Analysis

FeatureRoute A: Direct AcetylationRoute B: Ester Reduction
Starting Material 3-Pyrrolidinemethanol (Cheap, commercial)Methyl 1-acetylpyrrolidine-3-carboxylate
Step Count 1 Step2 Steps (if starting from amino ester)
Atom Economy High (Loss of AcOH)Moderate (Loss of MeOH)
Safety Profile Good (Standard reagents)Moderate (

generates

gas)
Scalability Excellent (Kilogram scale)Good (Heat management required)
Primary Risk O-Acetylation (manageable)Over-reduction (N-ethyl formation)
Cost Efficiency High Medium

Visualizations of Synthetic Pathways[3]

Pathway Logic Diagram

SyntheticRoutes cluster_legend Legend SM_A 3-Pyrrolidinemethanol (CAS: 5082-74-6) Inter_A Intermediate: N,O-Diacetyl Species SM_A->Inter_A Side Reaction: Over-acetylation Target TARGET: 1-(3-Hydroxymethyl- pyrrolidin-1-yl)-ethanone (CAS: 1076198-06-5) SM_A->Target Route A (Major): Ac2O, Et3N, 0°C (Kinetic Control) SM_B Methyl 1-acetylpyrrolidine- 3-carboxylate SM_B->Target Route B: LiBH4, THF (Chemoselective Reduction) Inter_A->Target Correction Step: K2CO3, MeOH (Selective Hydrolysis) key1 Starting Material key2 Target Product key3 Impurity/Intermediate

Caption: Logical flow of synthetic routes A and B, highlighting the "self-correcting" hydrolysis step in Route A.

Experimental Workflow: Route A

WorkflowA Start Start: 3-Pyrrolidinemethanol + DCM + Et3N Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Ac2O Dropwise (Maintain <5°C) Cool->Add React Stir 1h @ 0°C -> 2h @ RT Add->React Check CHECKPOINT (TLC) Is O-acetyl present? React->Check Hydrolysis Add K2CO3 / MeOH Stir 1h (Hydrolyze Ester) Check->Hydrolysis Yes (>5%) Workup Wash: 1N HCl -> NaHCO3 Dry & Concentrate Check->Workup No Hydrolysis->Workup Final Pure Product (Distillation/Column) Workup->Final

Caption: Step-by-step experimental decision tree for the direct acetylation route.

References

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. (General context on acetylation and cyclization strategies).

  • National Institutes of Health (NIH). N-alpha Selective Acetylation of Peptides. (Mechanistic support for amine vs hydroxyl selectivity).

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (Green chemistry protocols for acetylation).

  • ChemGuide. Reduction of Carboxylic Acids and Esters. (Foundational chemistry for LiBH4 selectivity).

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (Analogous workup procedures for acetylated heterocycles).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of (R) and (S)-1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Development

In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral molecules—most notably biological receptors and enzymes—can differ dramatically.[2][3][4][5] The tragic story of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the necessity of robust enantiomeric differentiation.

This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, a chiral molecule featuring a stereocenter at the 3-position of the pyrrolidine ring. We will explore which spectroscopic techniques can and cannot distinguish between these mirror-image isomers, explain the underlying principles for these differences (or lack thereof), and provide validated experimental protocols for their analysis. Our focus is on providing researchers and drug development professionals with the practical and theoretical foundation needed to confidently assess the stereochemical purity of their compounds.

The Foundation: Achiral Spectroscopic Analysis (NMR & IR)

The first step in analyzing any new chemical sample is confirming its molecular structure and purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the workhorses of structural elucidation. However, when applied to enantiomers in an achiral environment, they serve to confirm identity, not to differentiate stereochemistry.

Principle of Achiral Equivalence: Enantiomers have identical bond lengths, bond angles, and electron distributions. Spectroscopic methods like NMR and IR probe these fundamental properties. In an achiral solvent, the magnetic and vibrational environments of corresponding nuclei and bonds in (R) and (S) enantiomers are identical. Consequently, they are spectroscopically indistinguishable by these methods.[2][6] Their NMR and IR spectra will be perfect overlays of each other.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For both (R) and (S)-1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, the ¹H and ¹³C NMR spectra are expected to be identical, confirming the presence of the pyrrolidine ring, the hydroxymethyl group, and the N-acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are indicative of specific functional groups.[9][10] Both enantiomers of our target compound will exhibit the same characteristic absorption bands, confirming the presence of key functional groups. The IR spectrum serves as a molecular fingerprint for the compound's constitution but not its absolute configuration.[8]

Table 1: Expected Spectroscopic Data from Achiral Methods for Both (R) and (S) Enantiomers

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shifts (δ)Identical spectra for (R) and (S)Confirms proton environments and molecular backbone.
Coupling Constants (J)Identical values for (R) and (S)Confirms connectivity of protons.
¹³C NMR Chemical Shifts (δ)Identical spectra for (R) and (S)Confirms the number and type of carbon environments.
FT-IR Wavenumber (cm⁻¹)Identical peak positions for (R) and (S)Confirms functional groups (e.g., O-H, C=O, C-N).

The Differentiator: Chiroptical Spectroscopy (ORD & CD)

To distinguish between enantiomers, we must use a chiral probe. The most accessible chiral probe is polarized light. Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[11][12]

Optical Rotatory Dispersion (ORD)

ORD measures the rotation of the plane of plane-polarized light as a function of wavelength.[13][14] Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[4][5][15] An ORD spectrum plots this rotation versus wavelength. For the (R) and (S) enantiomers of our target molecule, the ORD curves will be mirror images of each other across the zero-rotation axis. A positive peak (maximum) in the curve for one enantiomer will correspond to a negative trough (minimum) for the other. This phenomenon is known as the Cotton effect.[16]

Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule.[11][12] A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Like ORD, the CD spectra of enantiomers are mirror images, exhibiting Cotton effects of equal magnitude but opposite signs.[16] CD spectroscopy is particularly sensitive to the stereochemical environment of chromophores (light-absorbing groups), such as the carbonyl group in our target molecule.

G cluster_enantiomers Enantiomers Light Circularly Polarized Light R_Enantiomer (R)-Enantiomer Light->R_Enantiomer Absorbs L-CPL > R-CPL (e.g., Positive Signal) S_Enantiomer (S)-Enantiomer Light->S_Enantiomer Absorbs R-CPL > L-CPL (e.g., Negative Signal) Result Differential Absorption (CD Signal) R_Enantiomer->Result S_Enantiomer->Result

Table 2: Expected Spectroscopic Data from Chiroptical Methods

Technique Parameter Expected (R)-Enantiomer Expected (S)-Enantiomer
ORD Specific Rotation [α]Positive Value (e.g., +X°)Negative Value (e.g., -X°)
Cotton EffectPositiveNegative
CD Molar Ellipticity [θ]Positive SignalNegative Signal (Mirror Image)
Cotton EffectPositiveNegative

Advanced Method: NMR Spectroscopy with Chiral Derivatizing Agents

While standard NMR is blind to chirality, it can be ingeniously adapted to differentiate enantiomers. The strategy involves converting the enantiomers into diastereomers, which have different physical properties and are distinguishable by NMR.[6] This is achieved by reacting the enantiomeric mixture with a pure, single enantiomer of a chiral derivatizing agent (CDA).[6]

For our target molecule, the hydroxyl group is a convenient handle for derivatization. Reacting the (R/S) mixture with a CDA like (R)-Mosher's acid chloride will produce two diastereomeric esters. The differing spatial arrangements of the newly formed diastereomers result in distinct chemical environments for nearby nuclei, leading to separate, quantifiable signals in the NMR spectrum.[17] This technique is powerful for determining enantiomeric excess (ee).[17][18]

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the enantiomerically pure (R) or (S) sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • Analysis: Compare the chemical shifts, integrations, and coupling patterns of the (R) and (S) samples. They are expected to be identical.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Collection: Acquire the sample spectrum, typically co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify characteristic peaks (e.g., O-H stretch ~3400 cm⁻¹, C=O stretch ~1650 cm⁻¹, C-N stretch ~1200 cm⁻¹) and compare the spectra of the (R) and (S) samples.

Protocol 3: Circular Dichroism (CD) and Optical Rotation
  • Sample Preparation:

    • Accurately prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the wavelength range of interest. A typical concentration is ~0.1-1.0 mg/mL.

    • Use a quartz cuvette with a defined path length (e.g., 1.0 cm or 0.1 cm).

  • Instrument Setup: Use a calibrated CD spectrometer.

  • Optical Rotation Measurement:

    • Measure the optical rotation at a standard wavelength, typically the sodium D-line (589 nm).

    • Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • CD Spectrum Acquisition:

    • Scan over a wavelength range that covers the chromophore's absorption (e.g., 200-400 nm for the carbonyl group).

    • Record a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

  • Analysis: Compare the specific rotation values and the CD spectra. The (R) and (S) enantiomers should show equal and opposite rotations and mirror-image CD curves.

Conclusion

The spectroscopic analysis of the (R) and (S) enantiomers of this compound is a tale of two distinct approaches. Standard NMR and IR spectroscopy are indispensable for verifying the chemical identity and purity of the compound, but they are inherently achiral and cannot differentiate between the enantiomers. For this crucial task, one must turn to chiroptical methods. Optical Rotatory Dispersion and Circular Dichroism provide the definitive "yes/no" answer to enantiomeric identity, yielding characteristic mirror-image spectra. For quantitative analysis of enantiomeric excess, advanced NMR techniques involving chiral derivatizing agents offer a robust and highly informative solution. A comprehensive analysis employing both achiral and chiral techniques is essential for the rigorous characterization required in modern chemical research and drug development.

References

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. [Link]

  • Physics Wallah. Properties of Enantiomers and Distreiomers. [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers?. YouTube. [Link]

  • Alves, C. L., et al. Assessing the performance of rotational spectroscopy in chiral analysis. PMC. [Link]

  • Unknown Author. Chirality and Enantiomers. [Link]

  • Wikipedia. Enantiomer. [Link]

  • NIST. Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • Wikipedia. Optical rotation. [Link]

  • Books. (2024, September 20). Chapter 2: Fundamentals of Chiral Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, February 7). Can IR Spectroscopy Distinguish Enantiomers?. YouTube. [Link]

  • Optica Publishing Group. (2025, April 2). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. [Link]

  • TSFX. Properties of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST. Ethanone, 1-(3-pyridinyl)- IR Spectrum. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2019, June 5). Chemical Properties of Enantiomers. [Link]

  • Unknown Author. OPTICAL ROTATORY DISPERSION (ORD). [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Chemistry LibreTexts. (2021, March 5). Optical Rotatory Dispersion and Circular Dichroism. [Link]

  • MPSD. Chirality and Cold Molecules – Enantiomer differentiation, mixture analysis and precision measurements. [Link]

  • Wikipedia. Circular dichroism. [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. [Link]

  • Research and Reviews. (2023, March 31). Enantiomers: Understanding their Physical and Chemical Properties. [Link]

  • NIH. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy. [Link]

  • PubMed. Enantiodiscrimination by NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • SciSpace. Application of optical rotatory dispersion studies to problems in natural products chemistry. [Link]

  • ResearchGate. (2025, August 8). NMR spectroscopic detection of chirality and enantiopurity. [Link]

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